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  • Product: 4-(Methylsulfonyl)-2-morpholinobenzaldehyde
  • CAS: 1197193-22-8

Core Science & Biosynthesis

Foundational

Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, a molecule of intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures in published literature, this document outlines a rational and feasible multi-step synthesis based on well-established organic chemistry principles. The proposed route involves the strategic functionalization of a commercially available starting material to introduce the key morpholino and methylsulfonyl groups onto the benzaldehyde scaffold.

Proposed Synthetic Pathway

The synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde can be envisioned through a multi-step sequence starting from 2-fluoro-4-nitrobenzaldehyde. This approach leverages the activating effect of the nitro group for nucleophilic aromatic substitution and subsequent functional group transformations to install the desired methylsulfonyl moiety.

The overall synthetic scheme is as follows:

Synthetic Pathway A 2-Fluoro-4-nitrobenzaldehyde B 2-Morpholino-4-nitrobenzaldehyde A->B  Morpholine, K2CO3, DMF, 80 °C   C 4-Amino-2-morpholinobenzaldehyde B->C  Fe, NH4Cl, EtOH/H2O, reflux   D 4-Bromo-2-morpholinobenzaldehyde C->D  1. NaNO2, HBr, 0 °C  2. CuBr, HBr   E 4-(Methylthio)-2-morpholinobenzaldehyde D->E  NaSMe, Pd(dba)2, Xantphos, Dioxane, 110 °C   F 4-(Methylsulfonyl)-2-morpholinobenzaldehyde E->F  m-CPBA, DCM, 0 °C to rt  

Caption: Proposed multi-step synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on standard procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Morpholino-4-nitrobenzaldehyde

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom of 2-fluoro-4-nitrobenzaldehyde is displaced by morpholine. The electron-withdrawing nitro group at the para-position strongly activates the ortho-position for this substitution.

Reaction Scheme:

Step 1 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde 2-Morpholino-4-nitrobenzaldehyde 2-Morpholino-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde->2-Morpholino-4-nitrobenzaldehyde Morpholine, K2CO3 DMF, 80 °C

Caption: Nucleophilic aromatic substitution with morpholine.

Procedure:

  • To a solution of 2-fluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-morpholino-4-nitrobenzaldehyde.

Reactant MW Equivalents Mass/Volume
2-Fluoro-4-nitrobenzaldehyde169.111.0User defined
Morpholine87.121.2Calculated
Potassium Carbonate138.212.0Calculated
DMF--Calculated
Step 2: Synthesis of 4-Amino-2-morpholinobenzaldehyde

The nitro group of 2-morpholino-4-nitrobenzaldehyde is reduced to an amino group using iron powder in the presence of ammonium chloride. This method is a classic and effective way to achieve this transformation.

Reaction Scheme:

Step 2 2-Morpholino-4-nitrobenzaldehyde 2-Morpholino-4-nitrobenzaldehyde 4-Amino-2-morpholinobenzaldehyde 4-Amino-2-morpholinobenzaldehyde 2-Morpholino-4-nitrobenzaldehyde->4-Amino-2-morpholinobenzaldehyde Fe, NH4Cl EtOH/H2O, reflux

Caption: Reduction of the nitro group to an amine.

Procedure:

  • In a round-bottom flask, suspend 2-morpholino-4-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water (4:1, 10 mL/mmol).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-2-morpholinobenzaldehyde, which can often be used in the next step without further purification.

Reactant MW Equivalents Mass/Volume
2-Morpholino-4-nitrobenzaldehyde236.231.0User defined
Iron Powder55.855.0Calculated
Ammonium Chloride53.495.0Calculated
Ethanol/Water (4:1)--Calculated
Step 3: Synthesis of 4-Bromo-2-morpholinobenzaldehyde

The amino group is converted to a bromo group via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite in an acidic medium, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.

Reaction Scheme:

Step 3 4-Amino-2-morpholinobenzaldehyde 4-Amino-2-morpholinobenzaldehyde 4-Bromo-2-morpholinobenzaldehyde 4-Bromo-2-morpholinobenzaldehyde 4-Amino-2-morpholinobenzaldehyde->4-Bromo-2-morpholinobenzaldehyde 1. NaNO2, HBr 2. CuBr Step 4 4-Bromo-2-morpholinobenzaldehyde 4-Bromo-2-morpholinobenzaldehyde 4-(Methylthio)-2-morpholinobenzaldehyde 4-(Methylthio)-2-morpholinobenzaldehyde 4-Bromo-2-morpholinobenzaldehyde->4-(Methylthio)-2-morpholinobenzaldehyde NaSMe, Pd(dba)2, Xantphos Dioxane, 110 °C Step 5 4-(Methylthio)-2-morpholinobenzaldehyde 4-(Methylthio)-2-morpholinobenzaldehyde 4-(Methylsulfonyl)-2-morpholinobenzaldehyde 4-(Methylsulfonyl)-2-morpholinobenzaldehyde 4-(Methylthio)-2-morpholinobenzaldehyde->4-(Methylsulfonyl)-2-morpholinobenzaldehyde m-CPBA, DCM 0 °C to rt

Exploratory

"4-(Methylsulfonyl)-2-morpholinobenzaldehyde chemical properties"

An In-depth Technical Guide on 4-(Methylsulfonyl)-2-morpholinobenzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a summary of the known chemical properties...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties and a potential synthetic route for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (CAS No: 1197193-22-8). This compound is a substituted benzaldehyde containing both a morpholine and a methylsulfonyl group, moieties that are of significant interest in medicinal chemistry. Due to the limited availability of public data, this document focuses on foundational chemical information and proposes a general experimental approach for its synthesis based on established reactions for analogous structures.

Core Chemical Properties

Publicly available experimental data on the specific physical properties of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, such as melting point, boiling point, and solubility, are limited. The following table summarizes its core identifiers based on chemical database information.

PropertyDataReference
CAS Number 1197193-22-8[1][2]
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Synonyms 4-(methylsulfonyl)-2-(4-morpholinyl)Benzaldehyde, 4-methanesulfonyl-2-(morpholin-4-yl)benzaldehyde
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C=O)N2CCOCC2
InChI Key Not publicly available
Hazard Information May be classified as an irritant.[3]

Note: Molecular formula and weight are calculated from the structure. Hazard information is inferred from related compounds.

Potential Synthesis Protocol

Proposed Reaction Scheme

The proposed synthesis involves the reaction of a suitable di-substituted benzaldehyde precursor, such as 2-Fluoro-4-(methylsulfonyl)benzaldehyde, with morpholine in the presence of a base.

Reaction: 2-Fluoro-4-(methylsulfonyl)benzaldehyde + Morpholine → 4-(Methylsulfonyl)-2-morpholinobenzaldehyde + HF

General Experimental Methodology

This protocol is a generalized procedure adapted from the synthesis of similar morpholinobenzaldehydes.[4][5] Optimization of temperature, reaction time, and purification methods would be required.

  • Reaction Setup: To a dry reaction flask, add 2-fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq.), an excess of morpholine (1.5-2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture with stirring. A temperature range of 100-125 °C is common for similar SNAr reactions.[4][5] The reaction progress should be monitored using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture can be poured into ice water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol/water) or by column chromatography on silica gel.[4]

Visualized Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents 1. Combine Reactants - 2-Fluoro-4-(methylsulfonyl)benzaldehyde - Morpholine - K₂CO₃ in DMF reaction 2. Heat & Stir (e.g., 100-125°C) Monitor by TLC/LC-MS reagents->reaction S(N)Ar Reaction quench 3. Quench Pour into ice water reaction->quench filtration 4. Isolate Solid Vacuum filtration quench->filtration purify 5. Purify Crude Product Recrystallization or Column Chromatography filtration->purify product Final Product: 4-(Methylsulfonyl)-2- morpholinobenzaldehyde purify->product

Proposed Synthesis and Purification Workflow.

Biological Activity and Signaling Pathways

As of this writing, there is no specific information in the public domain detailing the biological activity or signaling pathway interactions of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. However, the individual moieties present in its structure are well-known pharmacophores:

  • Morpholine: This heterocyclic amine is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties (e.g., solubility, metabolic stability) and to serve as a key binding element. Morpholine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]

  • Substituted Benzaldehydes: The benzaldehyde scaffold is a versatile precursor for many biologically active compounds, including Schiff bases and chalcones.[8][9]

  • Aryl Sulfones (Methylsulfonyl group): The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. It is frequently used in drug design to modulate electronic properties and to engage in specific interactions with biological targets. For instance, the related compound 4-(Methylsulfonyl)benzaldehyde is a precursor for compounds used in the treatment of type 2 diabetes and has been investigated for its anti-cancer properties.[10]

Given the combination of these functional groups, it is plausible that 4-(Methylsulfonyl)-2-morpholinobenzaldehyde could be a subject of interest in drug discovery programs, potentially as an inhibitor of enzymes like kinases or aldehyde dehydrogenases.[6][11] However, any such activity would require confirmation through dedicated biological screening and experimental validation.

References

Foundational

In-depth Technical Guide: 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Executive Summary This document addresses the request for an in-depth technical guide on the mechanism of action of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. A comprehensive search of scientific literature, patent dat...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. A comprehensive search of scientific literature, patent databases, and chemical repositories was conducted to gather all available information on this compound. The objective was to provide a detailed overview of its biological activity, including quantitative data, experimental protocols, and relevant signaling pathways.

Despite a thorough investigation, no specific data regarding the mechanism of action, biological activity, or therapeutic targets of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde could be identified. The scientific and patent literature does not currently contain any studies describing the biological evaluation of this specific chemical entity.

Introduction

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a substituted benzaldehyde derivative characterized by the presence of a methylsulfonyl group at the 2-position and a morpholino group at the 4-position of the benzene ring. The unique arrangement of these functional groups—an electron-withdrawing sulfonyl group ortho to the aldehyde and an electron-donating morpholino group para to it—suggests potential for unique biological activity. Substituted benzaldehydes are a well-established class of compounds with a wide range of biological activities, and morpholine moieties are frequently incorporated into drug candidates to improve pharmacokinetic properties. However, the specific combination of these groups in 4-(Methylsulfonyl)-2-morpholinobenzaldehyde has not been explored in the available scientific literature.

Review of Available Information

Our search strategy included queries for the compound's mechanism of action, biological activity, and target identification. The search results did not yield any primary research articles, reviews, or patents that specifically investigate 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Information on related, but structurally distinct, compounds was found:

  • Complex PI3Kα Inhibitors: Research on highly complex molecules containing morpholino and methylsulfonylpiperazinyl groups has been published. These compounds have demonstrated potent inhibitory activity against PI3Kα, a key enzyme in cancer-related signaling pathways. However, the core structure of these inhibitors is vastly different from the simple benzaldehyde scaffold of the query compound, making it impossible to extrapolate any mechanistic insights.

  • Aldehyde Dehydrogenase (ALDH) Inhibitors: Studies on analogues of 4-(diethylamino)benzaldehyde (DEAB), a known pan-ALDH inhibitor, have been conducted. This research included the evaluation of 4-morpholinobenzaldehyde. While this provides a potential, albeit speculative, starting point for investigation, the crucial influence of the 2-methylsulfonyl group on potential ALDH activity is unknown.

  • General Biological Activities of Morpholine Derivatives: A broad body of literature exists on the diverse biological activities of morpholine-containing compounds, which span antimicrobial, anti-inflammatory, and anticancer effects. This information is too general to pinpoint a specific mechanism for the highly substituted 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Hypothetical Signaling Pathways and Experimental Workflows

Given the complete absence of experimental data, any depiction of signaling pathways or experimental workflows for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde would be purely speculative and scientifically unfounded. To maintain accuracy and avoid hallucination, no such diagrams or protocols can be provided.

For illustrative purposes only, should this compound be investigated in the future as a hypothetical enzyme inhibitor, a general workflow for its characterization could be conceptualized.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Test against panel of targets Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Determine IC50/EC50 Enzyme Kinetics Enzyme Kinetics Dose-Response Assays->Enzyme Kinetics Determine Ki, mode of inhibition Cell-Based Assays Cell-Based Assays Enzyme Kinetics->Cell-Based Assays Confirm target engagement Western Blot / Phosphoproteomics Western Blot / Phosphoproteomics Cell-Based Assays->Western Blot / Phosphoproteomics Analyze downstream signaling Pathway Elucidation Pathway Elucidation Western Blot / Phosphoproteomics->Pathway Elucidation In Vivo Studies In Vivo Studies Pathway Elucidation->In Vivo Studies Validate in animal models

Caption: Hypothetical workflow for characterizing a novel enzyme inhibitor.

Conclusion and Future Directions

There is currently no publicly available scientific information on the mechanism of action of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. The compound represents a novel chemical space that has yet to be explored biologically.

Future research on this molecule would require a foundational screening approach to identify any potential biological activity. A logical starting point, based on the structures of related compounds, might include assays for:

  • Aldehyde Dehydrogenase Inhibition: Given the activity of other 4-substituted benzaldehydes.

  • Kinase Profiling: Due to the prevalence of morpholino and sulfonyl groups in kinase inhibitors.

  • General Cytotoxicity Screening: Against a panel of cancer cell lines to identify any antiproliferative effects.

Without such foundational data, any discussion of its mechanism of action remains speculative. This report will be updated if and when relevant scientific data on 4-(Methylsulfonyl)-2-morpholinobenzaldehyde becomes available.

Exploratory

An In-depth Technical Guide to 4-(Methylsulfonyl)-2-morpholinobenzaldehyde Derivatives and Analogs: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde derivatives and their analogs, a novel class...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde derivatives and their analogs, a novel class of compounds with significant potential in drug discovery. While direct literature on this specific scaffold is emerging, this document consolidates information on the synthesis of key structural precursors, discusses potential biological activities based on structurally related compounds, and provides detailed experimental protocols. This guide serves as a foundational resource for researchers interested in exploring the therapeutic promise of this chemical series, particularly in the areas of oncology and inflammatory diseases.

Introduction

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide range of therapeutic agents. The incorporation of a morpholine moiety can enhance aqueous solubility and introduce favorable pharmacokinetic properties.[1] Concurrently, the methylsulfonyl group is a key pharmacophore in numerous approved drugs, known to act as a hydrogen bond acceptor and to improve metabolic stability.[2] The unique combination of these three moieties in the 4-(Methylsulfonyl)-2-morpholinobenzaldehyde core suggests a promising starting point for the design of novel bioactive molecules. Although direct research on this specific scaffold is limited, analysis of related compounds indicates significant potential for kinase inhibition and other therapeutic applications.[3][4] This guide will explore the synthetic feasibility, potential biological activities, and relevant experimental methodologies to facilitate further research and development in this area.

Synthesis of the Core Scaffold and Analogs

A plausible synthetic route to 4-(Methylsulfonyl)-2-morpholinobenzaldehyde and its derivatives can be devised based on established organic chemistry principles and published procedures for similar compounds. The general strategy involves the preparation of a suitably substituted benzaldehyde followed by the introduction of the morpholine and methylsulfonyl groups.

A potential synthetic pathway is outlined below:

Synthetic_Pathway start Starting Materials (e.g., 2-Fluoro-4-chlorobenzaldehyde) intermediate1 Step 1: Introduction of Morpholine (Nucleophilic Aromatic Substitution) start->intermediate1 Morpholine, Base intermediate2 2-Morpholino-4-chlorobenzaldehyde intermediate1->intermediate2 intermediate3 Step 2: Introduction of Methylthio group (Nucleophilic Aromatic Substitution) intermediate2->intermediate3 Sodium thiomethoxide intermediate4 2-Morpholino-4-(methylthio)benzaldehyde intermediate3->intermediate4 intermediate5 Step 3: Oxidation (e.g., with m-CPBA or Oxone®) intermediate4->intermediate5 final_product 4-(Methylsulfonyl)-2-morpholinobenzaldehyde intermediate5->final_product ATR_Inhibition_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1->Apoptosis Inhibitor 4-(Methylsulfonyl)-2-morpholinobenzaldehyde Derivatives (Hypothesized) Inhibitor->ATR Inhibition Research_Workflow cluster_0 Compound Development cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Derivatives Characterization Structural Characterization Synthesis->Characterization Screening Biological Screening (Kinases, Cell Lines) Characterization->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Iterative Design MoA Mechanism of Action Studies SAR->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

References

Foundational

In Vitro Activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde: A Review of Available Data

Researchers, scientists, and drug development professionals are continuously seeking novel compounds with therapeutic potential. This document aims to provide a comprehensive technical guide on the in vitro activity of 4...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are continuously seeking novel compounds with therapeutic potential. This document aims to provide a comprehensive technical guide on the in vitro activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. However, a thorough review of the current scientific literature reveals a significant lack of specific data on the biological activities of this particular molecule.

Despite extensive searches, no peer-reviewed articles or publicly available datasets detailing the in vitro evaluation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde were identified. Consequently, it is not possible to provide quantitative data on its bioactivity, detailed experimental protocols for its assessment, or diagrams of any associated signaling pathways.

While direct data is unavailable for the specified compound, the broader chemical moieties it comprises—a substituted benzaldehyde, a morpholine ring, and a methylsulfonyl group—are present in various biologically active molecules. This suggests that 4-(Methylsulfonyl)-2-morpholinobenzaldehyde could potentially exhibit interesting pharmacological properties.

General Biological Context of Related Structures

The morpholine heterocycle is a common scaffold in medicinal chemistry, known to be a component of molecules with a wide range of biological activities, including anticancer and antimicrobial properties. Similarly, compounds bearing a methylsulfonylphenyl group have been explored for various therapeutic applications, such as enzyme inhibition.

The benzaldehyde functional group serves as a versatile precursor in the synthesis of numerous pharmaceuticals and can be a key pharmacophoric feature. The specific substitution pattern of a morpholine group at the 2-position and a methylsulfonyl group at the 4-position of the benzaldehyde ring would confer distinct electronic and steric properties that would ultimately determine its interaction with biological targets.

Future Directions

The absence of data on the in vitro activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde highlights an area for potential investigation. Future research efforts could involve:

  • Chemical Synthesis: The development of a robust synthetic route to produce 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in sufficient quantities for biological screening.

  • In Vitro Screening: Evaluation of the compound's activity across a range of biological assays, such as cytotoxicity assays against various cancer cell lines, antimicrobial assays against a panel of bacteria and fungi, and enzyme inhibition assays for relevant therapeutic targets.

A hypothetical workflow for such an investigation is outlined below.

cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of 4-(Methylsulfonyl)- 2-morpholinobenzaldehyde Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Assays Active Hits Dose_Response Dose-Response Studies (IC50/EC50 Determination) Secondary_Assays->Dose_Response Target_Identification Target Identification and Validation Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Hypothetical research workflow for investigating the in vitro activity of a novel compound.

While the specific compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde remains uncharacterized in the scientific literature, its constituent chemical features suggest that it may warrant further investigation. The scientific community awaits future studies that may elucidate the potential in vitro activities and therapeutic applications of this molecule. Without such data, a detailed technical guide as requested cannot be constructed.

Exploratory

An In-depth Technical Guide on the Solubility and Stability of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data on the solubility and stability of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (CAS No. 1197193-22-8) is li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (CAS No. 1197193-22-8) is limited. This guide provides a comprehensive overview of the available information for structurally related compounds, namely 4-morpholinobenzaldehyde and 4-(methylsulfonyl)benzaldehyde, to infer potential physicochemical properties and guide experimental design for the target compound.

Introduction

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a substituted benzaldehyde derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in research and development, particularly for formulation, synthesis, and storage. This document collates the available data on related compounds to provide an informed perspective on the target molecule's characteristics.

Physicochemical Properties of Related Compounds

To estimate the properties of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, it is useful to examine its constituent parts as represented by 4-morpholinobenzaldehyde and 4-(methylsulfonyl)benzaldehyde.

4-morpholinobenzaldehyde

This compound features the benzaldehyde core with a morpholine substituent. The morpholine group is known to increase polarity and the potential for hydrogen bonding, which can influence solubility in polar solvents.

Table 1: Physicochemical and Solubility Data for 4-morpholinobenzaldehyde (CAS No. 1204-86-0)

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂[1][2]
Molecular Weight191.23 g/mol [3]
AppearanceLight yellow to yellow to orange powder to crystal[2][4]
Melting Point66 °C[1]
Boiling Point365.5 ± 37.0 °C at 760 mmHg[1]
Water SolubilityModerate, sparingly soluble[2][4]
Organic Solvent SolubilitySoluble in ethanol and acetone[4]
StabilityStable under normal conditions[4]
4-(methylsulfonyl)benzaldehyde

The methylsulfonyl group is a polar, electron-withdrawing group that can significantly impact a molecule's properties, including its solubility and stability.

Table 2: Physicochemical Data for 4-(methylsulfonyl)benzaldehyde (CAS No. 5398-77-6)

PropertyValueSource
Molecular FormulaC₈H₈O₃S[5]
Molecular Weight184.21 g/mol [5]
AppearanceSolid[6]
XLogP3-0.1[5]

Inferred Properties of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Based on the structures of the related compounds, we can hypothesize the following for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde:

  • Solubility : The presence of both the polar methylsulfonyl group and the morpholine ring is likely to enhance its solubility in polar organic solvents. The morpholine moiety may also contribute to some degree of aqueous solubility. However, the overall larger and more complex structure might lead to lower aqueous solubility compared to simpler analogs.

  • Stability : Benzaldehyde derivatives can be susceptible to oxidation, especially in the presence of air and light. The electron-withdrawing nature of the methylsulfonyl group and the presence of the morpholine ring may influence the reactivity of the aldehyde group. Stability testing under various conditions (pH, light, temperature) is crucial.

Experimental Protocols

While specific protocols for the target compound are not available, the following are representative experimental methodologies for determining the solubility and stability of related small molecules.

Solubility Determination: Shake-Flask Method

A standard method for determining equilibrium solubility is the shake-flask method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess amount of compound B Add to a known volume of solvent (e.g., water, buffer, organic solvent) A->B C Seal vial and shake at a constant temperature (e.g., 25 °C, 37 °C) B->C D Allow to equilibrate for a set period (e.g., 24-72 hours) C->D E Centrifuge or filter the sample to remove undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Dilute the supernatant with an appropriate solvent F->G H Analyze the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) G->H I Calculate the solubility based on the measured concentration and dilution factor H->I

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.

G Forced Degradation Study Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of the compound in relevant solvents/buffers B Divide into aliquots for different stress conditions A->B C Acidic/Basic Hydrolysis (e.g., 0.1 N HCl, 0.1 N NaOH) B->C D Oxidative Degradation (e.g., 3% H₂O₂) B->D E Thermal Stress (e.g., 60 °C) B->E F Photostability (e.g., ICH Q1B guidelines) B->F G Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) C->G D->G E->G F->G H Analyze samples by a stability-indicating method (e.g., HPLC with PDA or MS detector) G->H I Quantify the parent compound and identify major degradants H->I

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in Cell-Based Assays

Introduction 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a synthetic organic compound characterized by a benzaldehyde core substituted with a methylsulfonyl group and a morpholino group. While direct experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a synthetic organic compound characterized by a benzaldehyde core substituted with a methylsulfonyl group and a morpholino group. While direct experimental data on the biological activity of this specific molecule is limited in publicly available literature, the structural motifs present—specifically the morpholine and methylsulfonylphenyl groups—are found in numerous compounds with established biological activities. This suggests potential applications for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in cell-based assays for drug discovery and chemical biology.

Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as inhibitors of phosphoinositide 3-kinase (PI3K) and as anti-inflammatory agents.[1][2] Similarly, compounds containing a methylsulfonylphenyl group have been explored for their anti-inflammatory and antimicrobial properties, often targeting enzymes like cyclooxygenase-2 (COX-2).[3]

These observations suggest that 4-(Methylsulfonyl)-2-morpholinobenzaldehyde could be a candidate for screening in assays related to cancer cell proliferation, signaling pathways involving kinases like PI3K, and inflammatory responses. This document provides detailed hypothetical application notes and protocols for investigating the potential biological activities of this compound in cell-based assays.

Potential Applications and Corresponding Assays

Based on the activities of structurally related compounds, 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a candidate for evaluation in the following areas:

  • Oncology: As a potential inhibitor of cell proliferation and survival pathways.

  • Inflammation: As a potential modulator of inflammatory responses in immune cells.

To investigate these possibilities, a tiered approach to cell-based screening is recommended, starting with broad cytotoxicity assays, followed by more specific functional and mechanistic assays.

Data Presentation: Hypothetical Assay Results

The following tables summarize potential quantitative data from the described assays, providing a framework for data presentation and comparison.

Table 1: Cytotoxicity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in Cancer Cell Lines

Cell LineIC₅₀ (µM) after 72h Treatment
A375 (Melanoma)5.8
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)25.1
HEK293 (Normal Kidney)> 100

Table 2: Effect of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde on PI3K Signaling

Treatment (1h)p-Akt (Ser473) / Total Akt Ratio (Normalized to Vehicle)
Vehicle (0.1% DMSO)1.00
Compound (10 µM)0.45
PI3K Inhibitor (Positive Control)0.20

Table 3: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Concentration (µM)Cell Viability (%)
Untreated2.5 ± 0.5100
LPS (1 µg/mL)45.8 ± 3.298
LPS + Compound (10 µM)20.1 ± 1.895
LPS + L-NAME (Positive Control)5.2 ± 0.799

Experimental Protocols

Here are detailed methodologies for the key experiments proposed for the evaluation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Target cell lines (e.g., A375, MCF-7, PC-3, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in DMSO (e.g., 10 mM). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for PI3K Pathway Activation

This protocol assesses the phosphorylation status of Akt, a key downstream effector of the PI3K signaling pathway.

Materials:

  • A375 cells (or other sensitive cell line)

  • Complete growth medium

  • Serum-free medium

  • 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • PI3K inhibitor (e.g., LY294002)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate A375 cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 12-16 hours in serum-free medium.

  • Treatment: Pre-treat cells with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde or a positive control PI3K inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)

This protocol measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • LPS (from E. coli)

  • 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • L-NAME (N(G)-Nitro-L-arginine methyl ester, a general NOS inhibitor)

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the compound or L-NAME for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample, incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of NED solution and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

  • Cell Viability Check: Perform a parallel cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and experimental workflows.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pAkt p-Akt Akt->pAkt Phosphorylation Downstream Cell Survival & Proliferation pAkt->Downstream Compound 4-(Methylsulfonyl)-2- morpholinobenzaldehyde (Hypothesized) Compound->PI3K Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end NO_Assay_Workflow start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Pre-treat with compound incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Perform Griess assay collect->griess read Read absorbance at 540 nm griess->read analyze Analyze data read->analyze end End analyze->end

References

Application

Application Notes and Protocols for Dissolving 4-(Methylsulfonyl)-2-morpholinobenzaldehyde for Experimental Use

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the dissolution of the novel compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (CAS No. 1197193-29-5) for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of the novel compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (CAS No. 1197193-29-5) for use in in vitro experiments. Given the limited publicly available data on this specific molecule, the following guidelines are based on established methods for handling novel, potentially hydrophobic small molecules in a research setting.

Compound Information

Compound Name 4-(Methylsulfonyl)-2-morpholinobenzaldehyde
CAS Number 1197193-29-5
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Appearance Likely a solid, powder or crystal
Storage Store at -20°C or -80°C, protected from light and moisture.

Preliminary Solubility Testing

Before preparing a large stock solution, it is crucial to perform a preliminary solubility test to determine the optimal solvent and concentration.

Protocol for Solubility Testing:
  • Preparation: Weigh a small, precise amount of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (e.g., 1-5 mg) into several sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of a test solvent to achieve a high target concentration (e.g., 10-50 mM). Common solvents to test include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Phosphate-buffered saline (PBS)

  • Dissolution: Vortex each tube vigorously for 1-2 minutes. If the compound does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be attempted.[1]

  • Observation: Carefully observe each tube for complete dissolution. Note any precipitation or color change. The ideal solvent will fully dissolve the compound at a high concentration.

Data Presentation: Solubility Profile

Researchers should use the following table to record their empirical findings.

SolventTarget Concentration (mM)Visual Observation (Dissolved/Partially Dissolved/Insoluble)Notes
DMSO50
DMSO10
Ethanol50
Ethanol10
Methanol50
Methanol10
PBS1

Preparation of Stock and Working Solutions

Based on preliminary testing, DMSO is often the most effective solvent for dissolving novel organic compounds for in vitro assays.[2]

Protocol for Preparing a 10 mM DMSO Stock Solution:
  • Weigh Compound: Accurately weigh the desired amount of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in a sterile conical tube. For a 10 mM stock solution, this would be 2.6932 mg per 1 mL of DMSO.

  • Add Solvent: Under sterile conditions in a biological safety cabinet (BSC), add the calculated volume of anhydrous, cell culture grade DMSO to the compound.

  • Dissolve: Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming at 37°C can be used if necessary.[1]

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.[1]

Protocol for Preparing Working Solutions in Cell Culture Medium:
  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum) to 37°C.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired experimental concentrations. It is critical to vortex or pipette mix immediately after each dilution step to prevent precipitation.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using a novel compound in a cell-based assay.

G cluster_prep Compound Preparation cluster_exp Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Prepare Working Solutions (in culture medium) thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Workflow for preparing and using 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that a novel benzaldehyde derivative might modulate, for instance, by inhibiting a key kinase.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Compound 4-(Methylsulfonyl)-2- morpholinobenzaldehyde Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Important Considerations

  • Solvent Cytotoxicity: High concentrations of DMSO can be toxic to cells. It is essential to determine the maximum tolerable concentration of DMSO for your specific cell line. This is typically done by running a solvent cytotoxicity assay in parallel with your main experiment. A common recommendation is to keep the final DMSO concentration in the culture medium below 0.5% (v/v).[3]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself.

  • Compound Stability: The stability of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in solution, especially in aqueous media, is unknown. It is advisable to prepare fresh working solutions for each experiment.

  • Safety Precautions: Handle 4-(Methylsulfonyl)-2-morpholinobenzaldehyde with appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Work in a well-ventilated area.

References

Method

Application Notes and Protocols for Benzaldehyde-Based Enzyme Inhibitors

Disclaimer: No specific enzyme inhibition data was found for "4-(Methylsulfonyl)-2-morpholinobenzaldehyde" in the reviewed scientific literature. The following application notes and protocols are based on structurally re...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific enzyme inhibition data was found for "4-(Methylsulfonyl)-2-morpholinobenzaldehyde" in the reviewed scientific literature. The following application notes and protocols are based on structurally related benzaldehyde derivatives, specifically benzyloxybenzaldehyde analogs, which have been identified as potent inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3). This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with similar chemical scaffolds.

Application Notes: Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors

Introduction

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily of enzymes responsible for the oxidation of aldehydes to carboxylic acids. Elevated ALDH1A3 activity is increasingly recognized as a hallmark of cancer stem cells (CSCs) in various malignancies, contributing to therapy resistance and tumor recurrence. Consequently, the development of potent and selective ALDH1A3 inhibitors is a promising therapeutic strategy in oncology. Benzyloxybenzaldehyde derivatives have emerged as a promising class of ALDH1A3 inhibitors, demonstrating high potency and selectivity.[1][2]

Mechanism of Action

The inhibitory mechanism of benzyloxybenzaldehyde derivatives against ALDH1A3 is believed to involve the formation of a stable enzyme-ligand complex.[2] These compounds are strategically designed to be recognized by the enzyme's active site. Key structural features, such as the benzaldehyde core and the methyloxy linker between the two benzene rings, are crucial for potent inhibition.[1][2] Molecular docking studies suggest that these inhibitors form interactions, including pi-pi stacking and hydrogen bonds, with key residues within the ALDH1A3 binding site.[2]

Applications

  • Cancer Research: Studying the role of ALDH1A3 in cancer stem cell biology, chemoresistance, and tumor progression.

  • Drug Discovery: Screening and characterization of novel ALDH1A3 inhibitors for therapeutic development.

  • Chemical Biology: Use as chemical probes to investigate the physiological and pathological functions of ALDH1A3.

Quantitative Data

The following table summarizes the inhibitory activity of selected benzyloxybenzaldehyde derivatives against various ALDH isoforms.

Compound IDTarget EnzymeRemaining Activity at 10 µM (%)IC50 (µM)
ABMM-1 ALDH1A321.07 ± 0.4-
ABMM-15 ALDH1A148.00 ± 1.2-
ALDH1A30.14 ± 0.0-
ABMM-16 ALDH1A142.00 ± 1.5-
ALDH1A34.27 ± 0.2-
ABMM-18 ALDH1A316.00 ± 0.8-

Data is presented as mean ± standard error (SE). "ND" indicates that the value was not determined.[1][2]

Experimental Protocols

1. ALDH1A3 Inhibition Assay (In Vitro)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against recombinant human ALDH1A3.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • Nicotinamide adenine dinucleotide (NAD+)

  • Hexanal (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the ALDH1A3 enzyme, NAD+, hexanal, and test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1% (v/v).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations (for IC50 determination, use a serial dilution).

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation: Add the ALDH1A3 enzyme to each well and incubate for 5 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (hexanal) and NAD+.

  • Fluorescence Measurement: Immediately begin monitoring the increase in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[1][2] Record measurements every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

2. Cell-Based ALDEFLUOR™ Assay for ALDH Activity

This protocol outlines a flow cytometry-based assay to measure ALDH activity in living cells and assess the inhibitory effect of test compounds.

Materials:

  • ALDEFLUOR™ Assay Kit

  • Cancer cell line of interest

  • Test compound

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cultured cells and resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Treatment with Inhibitor:

    • For the test sample, add the desired concentration of the test compound to the cell suspension.

    • For the negative control, add the ALDH inhibitor DEAB (diethylaminobenzaldehyde), which is provided in the kit.

    • For the positive control, add only the assay buffer.

  • Incubation: Incubate the cell suspensions at 37°C for 30-60 minutes.

  • ALDEFLUOR™ Staining: Add the activated ALDEFLUOR™ substrate to all samples and incubate for another 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The ALDH-positive cell population will exhibit a shift in fluorescence.

    • Use the DEAB-treated sample to set the gate for the ALDH-positive population.

    • Quantify the reduction in the ALDH-positive population in the presence of the test compound.

Visualizations

ALDH1A3_Inhibition_Pathway inhibitor Benzyloxybenzaldehyde Inhibitor binding Enzyme-Inhibitor Complex Formation inhibitor->binding Binds to active site ALDH1A3 ALDH1A3 Enzyme ALDH1A3->binding carboxylic_acid Carboxylic Acid (Product) ALDH1A3->carboxylic_acid Normal Catalysis no_conversion Inhibition of Aldehyde Conversion binding->no_conversion aldehyde Aldehyde (Substrate) aldehyde->ALDH1A3 Substrate

Caption: Mechanism of ALDH1A3 inhibition.

Experimental_Workflow_ALDH_Inhibition_Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Inhibitor) prep_reagents->setup_plate add_enzyme Add ALDH1A3 Enzyme Incubate 5 min setup_plate->add_enzyme initiate_reaction Initiate Reaction (Add Substrate + NAD+) add_enzyme->initiate_reaction measure_fluorescence Measure NADH Fluorescence (Ex: 340nm, Em: 460nm) initiate_reaction->measure_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for in vitro ALDH1A3 inhibition assay.

References

Application

Application Notes and Protocols for the Study of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Audience: Researchers, scientists, and drug development professionals. Introduction: 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a small molecule with potential for biological activity.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a small molecule with potential for biological activity. Its structure, featuring a morpholine ring and a methylsulfonyl group, suggests it may interact with various cellular targets. The morpholine moiety is a common feature in many bioactive compounds, including kinase inhibitors, while the methylsulfonyl group can act as a hydrogen bond acceptor, potentially contributing to target binding.[1] This document outlines a comprehensive experimental design to investigate the biological effects of this compound, focusing on a hypothesized role as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, particularly cancer.[2][3][4]

The following protocols provide a systematic approach to characterize the activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, from initial cell viability screening to detailed mechanistic studies.

Part 1: Initial Screening and Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range for subsequent assays.

Cell Viability Assays (MTT and XTT)

Cell viability assays are crucial for assessing the cytotoxic effects of chemical compounds on cells.[5] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[5][6][7] In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT to a purple formazan product, or XTT to a colored formazan product.[5][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Untreated Control 100100100
Vehicle Control (DMSO) 98.5 ± 2.197.9 ± 2.596.8 ± 3.0
0.1 95.2 ± 3.592.1 ± 4.088.5 ± 4.2
1 88.7 ± 4.180.3 ± 3.872.1 ± 5.1
10 65.4 ± 5.251.2 ± 4.540.3 ± 4.8
50 30.1 ± 3.915.8 ± 2.98.7 ± 2.1
100 12.5 ± 2.85.2 ± 1.92.1 ± 1.0
IC50 (µM) >100~15~8

Part 2: Mechanistic Studies - PI3K/Akt/mTOR Pathway Analysis

Based on the initial cytotoxicity data, the next step is to investigate the underlying mechanism of action. Given the structural motifs of the compound, we hypothesize an interaction with the PI3K/Akt/mTOR signaling pathway.

Western Blot Analysis of Key Pathway Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample.[9] This will allow for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, which are indicators of pathway activation.[4][10]

Experimental Protocol: Western Blot

  • Cell Lysis: Treat cells with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde at the determined IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation: Densitometry of Western Blots

Treatmentp-Akt/Total Akt Ratiop-S6/Total S6 Ratio
Untreated Control 1.001.00
Vehicle Control (DMSO) 0.98 ± 0.050.97 ± 0.06
Compound (IC50) 0.45 ± 0.070.38 ± 0.05
Positive Control (PI-103) 0.21 ± 0.040.15 ± 0.03
In Vitro Kinase Assay

To determine if 4-(Methylsulfonyl)-2-morpholinobenzaldehyde directly inhibits the kinase activity of PI3K or other kinases in the pathway, an in vitro kinase assay can be performed.[12][13][14] This assay measures the transfer of a phosphate group from ATP to a substrate by a purified kinase.[15]

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human PI3K enzyme, the substrate (e.g., phosphatidylinositol), and varying concentrations of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in a kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP (spiked with [γ-32P]ATP).[16] Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP using a filter-binding assay or chromatography.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: In Vitro Kinase Inhibition

Compound Concentration (µM)% PI3K Inhibition
0.01 5.2 ± 1.8
0.1 15.8 ± 3.2
1 48.9 ± 5.1
10 85.3 ± 4.7
100 98.1 ± 1.5
IC50 (µM) ~1.2

Part 3: Visualization of Experimental Design and Signaling Pathways

Diagrams are essential for visualizing complex workflows and biological pathways.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Cell Culture (Cancer Cell Lines) B Compound Treatment (Dose-Response) A->B C Cell Viability Assays (MTT/XTT) B->C D Determine IC50 Values C->D E Western Blot Analysis (p-Akt, p-S6) D->E F In Vitro Kinase Assay (PI3K Activity) D->F G Pathway Inhibition Confirmed E->G F->G

Caption: Experimental workflow for the characterization of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation inhibition of translation Compound 4-(Methylsulfonyl)-2- morpholinobenzaldehyde Inhibition Compound->Inhibition Inhibition->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

This application note provides a detailed experimental framework for the initial characterization of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. The proposed experiments will enable researchers to determine its cytotoxic effects, elucidate its mechanism of action, and validate its potential as a modulator of the PI3K/Akt/mTOR signaling pathway. The provided protocols and data presentation formats are intended to serve as a guide for conducting these studies in a systematic and reproducible manner.

References

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a Luminescence-Based Assay

Introduction Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets for drug discovery, particularly in oncology and immunology. High-throughput screening (HTS) is a key...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets for drug discovery, particularly in oncology and immunology. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large compound libraries. This document outlines a detailed protocol for a luminescence-based HTS assay designed to identify inhibitors of a hypothetical "Kinase X." The compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is presented here as an illustrative "hit" from a primary screen, demonstrating the utility of this protocol in identifying potential lead compounds for further development.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which Kinase X plays a crucial role. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), which in turn phosphorylates and activates Kinase X. Activated Kinase X then phosphorylates a downstream substrate, leading to the transcription of target genes involved in cell proliferation. Inhibition of Kinase X is therefore a potential therapeutic strategy to block this proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK RTK Ligand->RTK Binds Kinase_X_Inactive Kinase X (Inactive) RTK->Kinase_X_Inactive Phosphorylates Kinase_X_Active Kinase X (Active) Kinase_X_Inactive->Kinase_X_Active Substrate_Inactive Substrate (Inactive) Kinase_X_Active->Substrate_Inactive Phosphorylates Substrate_Active Substrate (Active) Substrate_Inactive->Substrate_Active Transcription Transcription Substrate_Active->Transcription Promotes 4_M2MB 4-(Methylsulfonyl)-2- morpholinobenzaldehyde 4_M2MB->Kinase_X_Active Inhibits Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Leads to

Caption: Hypothetical Kinase X Signaling Pathway.

Experimental Protocols

Principle of the Assay

This HTS assay utilizes a luminescence-based method to measure the activity of Kinase X. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong luminescence signal indicates inhibition of the kinase (less ATP consumed).

Materials and Reagents

  • Kinase X, recombinant enzyme

  • Kinase X substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay reagent

  • 384-well white, solid-bottom microplates

  • Compound library, including 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • Positive control (e.g., a known broad-spectrum kinase inhibitor like Staurosporine)

  • Negative control (DMSO)

HTS Workflow

The following diagram outlines the workflow for the high-throughput screening process.

G Start Start Compound_Plating Compound Plating (384-well plates) Start->Compound_Plating Reagent_Addition_1 Addition of Kinase X and Substrate Compound_Plating->Reagent_Addition_1 Incubation_1 Incubation at RT Reagent_Addition_1->Incubation_1 Reagent_Addition_2 Addition of ATP (Initiate Reaction) Incubation_1->Reagent_Addition_2 Incubation_2 Incubation at RT Reagent_Addition_2->Incubation_2 Reagent_Addition_3 Addition of Luminescent Detection Reagent Incubation_2->Reagent_Addition_3 Incubation_3 Incubation at RT Reagent_Addition_3->Incubation_3 Read_Plate Read Luminescence Incubation_3->Read_Plate Data_Analysis Data Analysis and Hit Identification Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

Protocol

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the source library plate to a 384-well white assay plate. Also, add 50 nL of the positive control (Staurosporine) and negative control (DMSO) to designated wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing Kinase X and its substrate in the kinase reaction buffer. Dispense 10 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently mix the plates and incubate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in the kinase reaction buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at the Km value for Kinase X.

  • Kinase Reaction: Incubate the plates at room temperature for 60 minutes.

  • Signal Detection: Add 20 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate the luminescent signal.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes in the dark.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Presentation and Analysis

The raw luminescence data is normalized to the positive and negative controls to calculate the percent inhibition for each compound. Hits are typically identified as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).

Table 1: Hypothetical Primary HTS Results for Selected Compounds

Compound IDCompound NameConcentration (µM)Raw Luminescence (RLU)% InhibitionHit
Cmpd-0014-(Methylsulfonyl)-2-morpholinobenzaldehyde1085,23482.5Yes
Cmpd-002Example Compound A1025,67812.3No
Cmpd-003Example Compound B1098,76598.1Yes
Cmpd-004Example Compound C1045,12335.7No
Positive CtrlStaurosporine199,500100.0N/A
Negative CtrlDMSON/A15,0000.0N/A

Dose-Response Confirmation

Primary hits are then subjected to dose-response analysis to determine their potency (IC50).

Table 2: Hypothetical Dose-Response Data for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Concentration (µM)% Inhibition
10098.2
3095.6
1082.1
355.4
125.8
0.310.2
0.12.1

From this data, an IC50 value can be calculated, which for this hypothetical example would be approximately 2.5 µM.

Conclusion

The described luminescence-based HTS assay provides a robust and efficient method for identifying novel inhibitors of Kinase X. The illustrative data for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde demonstrates its potential as a starting point for lead optimization in a drug discovery program targeting this hypothetical kinase pathway. Further studies would be required to confirm its mechanism of action, selectivity, and cellular activity.

Application

Safe Handling and Storage of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde: Application Notes and Protocols

Abstract This document provides guidance on the safe handling and storage of the chemical compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (CAS No. 1197193-22-8).

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides guidance on the safe handling and storage of the chemical compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (CAS No. 1197193-22-8). Due to the limited availability of a specific Safety Data Sheet (SDS) in public domains, this guide emphasizes general safety principles for handling potentially hazardous research chemicals. Researchers, scientists, and drug development professionals should treat this compound with caution and adhere to rigorous safety protocols. This document outlines general laboratory procedures, personal protective equipment (PPE), and storage recommendations.

Introduction

4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a chemical compound with the molecular formula C12H15NO4S.[1] Its structure suggests potential applications in medicinal chemistry and drug development, likely as an intermediate or a scaffold for more complex molecules. The presence of a benzaldehyde group, a morpholine moiety, and a methylsulfonyl group indicates that the compound may exhibit specific biological activities and require careful handling. Given the absence of a detailed, publicly accessible Safety Data Sheet (SDS), a conservative approach to safety is mandatory.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1197193-22-8N/A
Molecular Formula C12H15NO4S[1]
Molecular Weight 269.32 g/mol [1]

Hazard Identification and General Safety Precautions

Without a specific SDS, a comprehensive hazard assessment is not possible. However, based on the functional groups present, general precautions should be taken. Aldehydes can be irritants to the skin, eyes, and respiratory tract. The overall toxicological profile of this specific molecule is unknown.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Work in Ventilated Area Work in Ventilated Area Select PPE->Work in Ventilated Area Handle Compound Handle Compound Work in Ventilated Area->Handle Compound Decontaminate Decontaminate Handle Compound->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Properly Store Properly Dispose Waste->Store Properly

Caption: General workflow for safely handling chemical compounds.

Experimental Protocols

Detailed experimental protocols involving 4-(Methylsulfonyl)-2-morpholinobenzaldehyde are not publicly available. The following are general protocols for handling solid chemical compounds in a research laboratory.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart if available.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

  • Weighing and Transfer:

    • Perform all manipulations that may generate dust, such as weighing, in a chemical fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolving:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, cool the vessel as needed.

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • General Storage: One vendor suggests storing the compound in a cool place.[2]

  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials. The specific incompatibilities for this compound are unknown, but as a general precaution, avoid strong oxidizing agents, acids, and bases.

Storage Decision Tree

Start Start Check Container Check Container Start->Check Container Tightly Sealed? Tightly Sealed? Check Container->Tightly Sealed? Yes Yes Tightly Sealed?->Yes Yes No No Tightly Sealed?->No No Location OK? Location OK? Location OK?->Yes Yes Location OK?->No No Store Store Reseal Reseal Reseal->Tightly Sealed? Find Cool, Dry, Ventilated Area Find Cool, Dry, Ventilated Area Find Cool, Dry, Ventilated Area->Location OK? Yes->Location OK? No->Reseal No No No ->Find Cool, Dry, Ventilated Area Yes Yes Yes ->Store

Caption: Decision-making process for proper chemical storage.

Spill and Emergency Procedures

In the absence of a specific SDS, generic procedures for handling spills of solid, non-highly reactive chemicals should be followed.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Gently sweep the solid material into a container, avoiding dust generation.

    • Wipe the area with a damp cloth.

    • Place all contaminated materials into a sealed container for proper disposal.

  • Large Spills:

    • Evacuate the area.

    • Contact the institution's environmental health and safety (EHS) office immediately.

    • Prevent entry into the affected area.

Disposal

All waste containing 4-(Methylsulfonyl)-2-morpholinobenzaldehyde should be considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's EHS office in accordance with local, state, and federal regulations.

Conclusion

The safe handling and storage of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde require a cautious approach due to the lack of specific safety data. All researchers must adhere to standard laboratory safety protocols, use appropriate personal protective equipment, and handle the compound in a controlled environment such as a chemical fume hood. It is imperative to seek out a substance-specific Safety Data Sheet from the vendor before use. In its absence, the compound should be treated as potentially hazardous.

References

Method

Application Notes and Protocols: Cellular Uptake and Distribution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

A comprehensive search for literature and experimental data regarding the cellular uptake and distribution of the specific compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde did not yield any direct results. No publica...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for literature and experimental data regarding the cellular uptake and distribution of the specific compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde did not yield any direct results. No publications or datasets detailing its absorption into cells, subsequent distribution within cellular compartments, or specific protocols for studying these processes could be identified.

The search results did provide information on related but distinct chemical structures, including:

  • Indole derivatives containing a 2-(4-methylsulfonyl phenyl) group: These compounds have been synthesized and evaluated for antimicrobial and anti-inflammatory activities.[1]

  • 4-morpholino-2-phenylquinazolines: These have been investigated as PI3 kinase p110alpha inhibitors.[2]

  • Other benzaldehyde derivatives: Various other derivatives of benzaldehyde have been studied for a range of biological activities.

However, the unique combination of a methylsulfonyl group at the 4-position and a morpholino group at the 2-position of a benzaldehyde ring, as specified in the topic, is not described in the context of cellular uptake and distribution in the available scientific literature.

Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

For researchers interested in investigating the cellular uptake and distribution of this novel compound, it would be necessary to adapt general protocols for studying small molecule transport and localization. Such a study would involve:

  • Synthesis and Characterization: The compound would first need to be synthesized and its identity and purity confirmed using standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).

  • Development of Analytical Methods: A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), would need to be developed to quantify the compound in biological matrices (e.g., cell lysates, subcellular fractions).

  • In Vitro Cellular Uptake Assays: Experiments using cultured cell lines would be required to characterize the mechanisms of cellular entry. This could involve time-course studies, concentration-dependent uptake assays, and the use of inhibitors for known cellular transporters to elucidate the uptake mechanism (e.g., passive diffusion, active transport).

  • Subcellular Distribution Studies: Following cellular uptake, subcellular fractionation techniques coupled with the developed analytical method would be employed to determine the concentration of the compound in different organelles (e.g., nucleus, mitochondria, cytoplasm).

  • Visualization Techniques: If the compound possesses intrinsic fluorescence or can be labeled with a fluorescent tag without altering its properties, fluorescence microscopy could be used to visualize its distribution within cells.

Below are generalized representations of potential experimental workflows that could be adapted for this purpose.

Hypothetical Experimental Workflow

This diagram outlines a general workflow for characterizing the cellular uptake and distribution of a novel small molecule.

G cluster_0 Compound Preparation & Analysis cluster_1 Cellular Uptake Studies cluster_2 Subcellular Distribution synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization analytical_dev LC-MS/MS Method Development characterization->analytical_dev uptake_assay Time & Concentration Dependent Uptake Assays analytical_dev->uptake_assay cell_culture Cell Line Selection & Culture cell_culture->uptake_assay inhibitor_studies Transporter Inhibition Studies uptake_assay->inhibitor_studies subcellular_fractionation Subcellular Fractionation uptake_assay->subcellular_fractionation quantification Quantification in Fractions (LC-MS/MS) subcellular_fractionation->quantification microscopy Fluorescence Microscopy (if applicable) subcellular_fractionation->microscopy G compound 4-(Methylsulfonyl)-2- morpholinobenzaldehyde receptor Cell Surface Receptor compound->receptor Binds transporter Cellular Transporter compound->transporter Transported signaling_cascade Signaling Cascade (e.g., Kinase Pathway) receptor->signaling_cascade Activates intracellular_target Intracellular Target transporter->intracellular_target Interacts with intracellular_target->signaling_cascade Modulates downstream_effectors Downstream Effectors signaling_cascade->downstream_effectors Activates cellular_response Cellular Response (e.g., Apoptosis, Gene Expression) downstream_effectors->cellular_response Induces

References

Technical Notes & Optimization

Troubleshooting

"improving solubility of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in DMSO"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)-2-morpholinobenzaldehy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, focusing on challenges related to its dissolution in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when dissolving 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in DMSO?

A1: While DMSO is a powerful and widely used solvent for a broad range of compounds, challenges can arise with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.[1] These may include:

  • Slow dissolution rate: The compound may dissolve slowly, requiring specific techniques to expedite the process.

  • Precipitation upon dilution: When a concentrated DMSO stock solution is diluted into an aqueous buffer for biological assays, the compound may precipitate out of solution.[2] This is a common issue for compounds with low aqueous solubility.[3]

  • Limited solubility at high concentrations: Achieving a very high concentration stock solution in DMSO might be difficult.[4]

  • Impact of compound purity: Impurities can affect the solubility characteristics of the compound.[5]

  • Solid-state form: The crystalline structure of the compound can influence its solubility and dissolution rate.[2] Amorphous forms are generally more soluble than crystalline forms.[2][5]

Q2: I'm observing a precipitate after diluting my DMSO stock of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon is known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic solvent mixture.[2] DMSO is an excellent organic solvent, but its ability to keep a compound in solution diminishes significantly when diluted with water.[3]

To prevent precipitation, consider the following strategies:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Perform serial dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[1][3] This ensures that the compound is introduced to the aqueous environment at a lower, more soluble concentration.

  • Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slightly higher, yet non-toxic, concentration might improve compound solubility in the final assay medium.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Use a co-solvent: In some cases, the addition of a small amount of another water-miscible organic solvent or excipients like cyclodextrin might help improve solubility in the final assay medium.[4][6] However, the compatibility of any co-solvent with your specific assay must be validated.

Q3: Can I heat the DMSO solution to improve the solubility of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde?

A3: Gentle warming can be an effective method to aid in the dissolution of compounds in DMSO.[1] A water bath set to a modest temperature (e.g., 37°C) is often used.[7] However, it is crucial to be cautious as excessive heat can lead to the degradation of some compounds.[1] The thermal stability of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde should be considered, and this method should be used judiciously.

Q4: How should I store my stock solution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in DMSO?

A4: For optimal stability, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][6] These aliquots should be stored at -20°C or -80°C in tightly sealed, sterile tubes.[6] DMSO is hygroscopic (readily absorbs water from the air), and water contamination can lead to compound precipitation over time, especially during freeze-thaw cycles.[5][8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The compound is not fully dissolving in DMSO.

Initial Assessment:

  • Visual Inspection: After attempting to dissolve the compound, do you see any visible particles, cloudiness, or a film on the container's surface?[2] This indicates poor solubility at the attempted concentration.[2]

Troubleshooting Steps:

StepActionRationale
1 Vortexing Gently vortex the tube for several minutes.[1] Avoid vigorous mixing that can introduce air bubbles.[10]
2 Sonication If vortexing is insufficient, place the tube in a sonicator water bath for several minutes.[1] This uses ultrasonic waves to break up compound aggregates and enhance dissolution.
3 Gentle Warming Place the tube in a 37°C water bath for a short period.[1] Increased temperature can enhance solubility.[7] Use with caution due to the potential for compound degradation.[1]
4 Reduce Concentration If the above steps fail, the desired concentration may exceed the compound's solubility limit in DMSO. Prepare a more dilute stock solution.
Issue 2: The compound precipitates out of the DMSO stock solution during storage.

Initial Assessment:

  • Storage Conditions: Were the stock solutions stored properly at -20°C or -80°C? Were they subjected to multiple freeze-thaw cycles?[6]

  • Water Contamination: Could the DMSO have absorbed moisture from the atmosphere?[8]

Troubleshooting Steps:

StepActionRationale
1 Re-dissolve Try to re-dissolve the precipitate using the methods in Issue 1 (vortexing, sonication, gentle warming). Once a compound crystallizes from DMSO, it may be difficult to re-dissolve.[5]
2 Prepare Fresh Stock If the precipitate does not re-dissolve, it is best to prepare a fresh stock solution.[11]
3 Proper Aliquoting When preparing the new stock, immediately aliquot it into single-use volumes to minimize freeze-thaw cycles.[1]
4 Use Anhydrous DMSO Ensure you are using high-purity, anhydrous DMSO to prepare your stock solutions to minimize water absorption.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. Note: The molecular weight of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is required for this calculation.

  • Transfer to Tube: Carefully transfer the weighed compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube to achieve a 10 mM concentration.

  • Dissolve: Gently vortex the tube until the compound is completely dissolved.[1]

  • Troubleshoot (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes.[1]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol helps determine the highest concentration of the compound that can be diluted from a DMSO stock into an aqueous buffer without precipitating.[2]

Materials:

  • 10 mM stock solution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in 100% DMSO

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Prepare Serial Dilutions: Create a series of 2-fold serial dilutions of the 10 mM stock solution in 100% DMSO in separate microcentrifuge tubes (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).[2]

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.[2]

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.[2] Include a buffer-only control.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[2]

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[2]

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Assay Plate Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock Transfer dilute1 5 mM in DMSO stock->dilute1 dilute2 2.5 mM in DMSO dilute1->dilute2 dilute_etc ... dilute2->dilute_etc add_compound Add Diluted Compound dilute_etc->add_compound Final Dilution add_buffer Add Aqueous Buffer to Plate add_buffer->add_compound incubate Incubate add_compound->incubate measure Measure incubate->measure

Caption: Workflow for preparing and diluting the compound for assays.

troubleshooting_logic start Compound does not dissolve in DMSO vortex Vortex Gently start->vortex sonicate Sonicate in Water Bath vortex->sonicate Still not dissolved success Compound Dissolved vortex->success warm Gentle Warming (e.g., 37°C) sonicate->warm Still not dissolved sonicate->success reduce_conc Prepare a more dilute solution warm->reduce_conc Still not dissolved warm->success reduce_conc->success

Caption: Troubleshooting steps for dissolution issues in DMSO.

References

Optimization

"common issues with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde experiments"

Welcome to the technical support center for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 4-(Methylsulfonyl)-2-morpholinobenzaldehyde and how do they influence its reactivity?

A1: This compound possesses three key functional groups: an aldehyde, a methylsulfonyl group, and a morpholine ring. The aldehyde is an electrophilic site susceptible to nucleophilic attack, making it reactive in transformations like reductive aminations and Wittig reactions. The methylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of adjacent protons. The morpholine moiety is a secondary amine incorporated into a heterocyclic ring, providing a basic site and influencing the compound's solubility and potential for hydrogen bonding.

Q2: What are the expected physical properties of this compound?

A2: While specific experimental data is limited, the expected physical properties based on its structure are summarized below.

PropertyExpected Value/Characteristic
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Appearance Likely a solid at room temperature
Melting Point Expected to be relatively high due to polarity and molecular weight
Boiling Point High, likely decomposes before boiling at atmospheric pressure
Solubility Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in nonpolar solvents like hexanes and likely sparingly soluble in water.

Q3: How should 4-(Methylsulfonyl)-2-morpholinobenzaldehyde be stored?

A3: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Aldehydes can be sensitive to air and light, potentially leading to oxidation to the corresponding carboxylic acid.

Troubleshooting Guides

Issue 1: Poor Solubility of the Compound

Symptoms:

  • Difficulty dissolving the compound in the desired reaction solvent.

  • Precipitation of the starting material during the reaction.

Possible Causes:

  • Inappropriate solvent choice.

  • The concentration of the reagent is too high.

Solutions:

  • Solvent Screening: Test the solubility in a range of solvents. Good starting points for a polar molecule like this include DMSO, DMF, NMP, and DCM.

  • Solvent Mixtures: Employing a co-solvent system can enhance solubility. For instance, a mixture of a good solvent (like DMSO) with a less polar co-solvent might be effective.

  • Heating: Gently warming the solvent may aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.

Issue 2: Incomplete Reaction or Low Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.

  • The isolated yield of the desired product is lower than anticipated.

Possible Causes:

  • Insufficient reagent stoichiometry.

  • The reaction temperature is too low.

  • Inadequate reaction time.

  • Deactivation of the aldehyde functional group.

Solutions:

  • Optimize Stoichiometry: Increase the equivalents of the other reactant(s) incrementally.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.

  • Extend Reaction Time: Monitor the reaction progress over a longer period.

  • Check Reagent Quality: Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions incomplete_conversion Incomplete Conversion? check_reagents->incomplete_conversion check_conditions->incomplete_conversion side_products Side Products Observed? incomplete_conversion->side_products No optimize_reagents Adjust Stoichiometry / Use Fresh Reagents incomplete_conversion->optimize_reagents Yes optimize_conditions Increase Temperature / Extend Time side_products->optimize_conditions Yes purification_issue Investigate Purification Step side_products->purification_issue No end Improved Yield optimize_reagents->end optimize_conditions->end modify_workup Modify Workup Procedure purification_issue->modify_workup modify_workup->end

Caption: Troubleshooting flowchart for addressing low reaction yields.

Issue 3: Formation of Impurities

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the final product.

Possible Causes:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air.[1]

  • Side Reactions: The morpholine nitrogen can undergo undesired reactions.

  • Decomposition: The compound may be unstable under the reaction conditions. The sulfonyl group is generally stable, but extreme conditions could lead to decomposition.[2][3][4]

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification of Aldehyde: If the starting material is old, consider purifying it before use. Common methods include distillation under vacuum or flash chromatography.[1]

  • Temperature Control: Avoid excessively high temperatures that might cause decomposition.

  • pH Control: The basicity of the morpholine nitrogen might influence the reaction. Buffering the reaction mixture could be beneficial in some cases.

Experimental Protocols

Example Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde with a primary amine.

Materials:

  • 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • Primary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination Workflow

reductive_amination_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Aldehyde in Solvent add_amine Add Primary Amine dissolve->add_amine add_acid Add Catalytic Acetic Acid add_amine->add_acid imine_formation Stir for Imine Formation (1-2h) add_acid->imine_formation add_reducing_agent Add NaBH(OAc)3 imine_formation->add_reducing_agent monitor Monitor Reaction Progress add_reducing_agent->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Step-by-step workflow for a typical reductive amination experiment.

Signaling Pathways

While 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is a synthetic building block and not typically associated with a specific signaling pathway, it could be used to synthesize inhibitors of various enzymes or receptors. The logical relationship for its use in drug discovery is outlined below.

Drug Discovery Logic

drug_discovery_logic start Target Identification synthesis Chemical Synthesis start->synthesis compound 4-(Methylsulfonyl)-2- morpholinobenzaldehyde compound->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical flow of using a chemical building block in a drug discovery program.

References

Troubleshooting

Technical Support Center: Optimizing 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in Assays

This technical support center provides guidance for researchers using 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in their experiments. Given the novelty of this compound, this guide draws upon established principles for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in their experiments. Given the novelty of this compound, this guide draws upon established principles for optimizing the concentration of analogous benzaldehyde derivatives, particularly in the context of aldehyde dehydrogenase (ALDH) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde?

A1: Based on its structural similarity to compounds like 4-(Diethylamino)benzaldehyde (DEAB), 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is predicted to act as an inhibitor of aldehyde dehydrogenase (ALDH) isoforms.[1] The aldehyde group is a key feature for binding to the ALDH active site. The methylsulfonyl and morpholino groups will influence its specificity, potency, and solubility.

Q2: How should I prepare a stock solution of this compound?

A2: 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is likely to be a solid.[2] For initial experiments, we recommend preparing a high-concentration stock solution (e.g., 10-100 mM) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is a good starting concentration range for my experiments?

A3: For a novel compound, a broad concentration range should be tested initially. We recommend a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM). This will help determine the half-maximal inhibitory concentration (IC50) for its target and the concentration at which it induces cytotoxicity (see Troubleshooting).

Q4: How can I determine the optimal concentration for my specific cell line and assay?

A4: The optimal concentration will provide the desired biological effect (e.g., ALDH inhibition) with minimal off-target effects or cytotoxicity. This is typically determined by performing two parallel dose-response experiments: one for the target effect (e.g., an ALDH activity assay) and one for cell viability (e.g., an MTT or trypan blue exclusion assay). The optimal concentration will be in the window between the IC50 for the target and the concentration that causes significant cell death.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at any concentration. 1. Compound is inactive against the target in your system. 2. Compound is not cell-permeable. 3. Incorrect assay setup. 4. Degradation of the compound.1. Consider testing in a cell-free (biochemical) assay if possible. 2. Evaluate cell permeability using analytical methods. 3. Review the assay protocol and include positive and negative controls. 4. Prepare fresh stock solutions and handle them as recommended.
High levels of cytotoxicity observed. 1. The compound has off-target effects. 2. The concentration range is too high. 3. Solvent (e.g., DMSO) toxicity.1. This is inherent to the compound; the therapeutic window may be narrow. 2. Test a lower range of concentrations. 3. Ensure the final solvent concentration in your assay is low and consistent across all conditions (typically <0.5%).
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the compound. 3. Cell line instability.1. Ensure a homogenous cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Perform cell line authentication and check for mycoplasma contamination.
Precipitation of the compound in the culture medium. 1. Poor solubility of the compound at the tested concentration. 2. Interaction with media components.1. Lower the final concentration of the compound. 2. Test different media formulations if possible. 3. Visually inspect wells for precipitation before and during the experiment.

Quantitative Data Summary

The following table presents hypothetical data for a typical optimization experiment. Researchers should generate similar data for their specific cell line and assay conditions.

ConcentrationALDH Inhibition (%)Cell Viability (%)
1 nM2.599.8
10 nM8.1100
100 nM25.398.5
1 µM52.195.2
10 µM89.785.4
100 µM98.245.1

Experimental Protocols

Protocol: Determining the IC50 for ALDH Inhibition

This protocol assumes the use of a commercially available ALDH activity assay kit (e.g., Aldefluor™).

  • Cell Preparation:

    • Culture your cells of interest to ~80% confluency.

    • Harvest the cells and resuspend them in the assay buffer provided with the kit at a concentration of 1 x 10^6 cells/mL.

  • Compound Dilution:

    • Prepare a serial dilution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in DMSO or another suitable solvent.

    • Further dilute these stocks into the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add the diluted compound to the respective tubes.

    • As a positive control for inhibition, use a known ALDH inhibitor like DEAB.

    • Add the activated ALDH substrate (provided in the kit) to all tubes.

    • Incubate the samples according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Data Acquisition and Analysis:

    • Acquire the fluorescence data using a flow cytometer.

    • Analyze the data to determine the percentage of ALDH-positive cells at each compound concentration.

    • Plot the percentage of ALDH inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50.

Visualizations

ALDH_Signaling_Pathway acetaldehyde Acetaldehyde ALDH ALDH acetaldehyde->ALDH retinal Retinal retinal->ALDH drug_metabolites Drug Metabolites drug_metabolites->ALDH acetate Acetate ALDH->acetate retinoic_acid Retinoic Acid ALDH->retinoic_acid inactive_metabolites Inactive Metabolites ALDH->inactive_metabolites inhibitor 4-(Methylsulfonyl)-2- morpholinobenzaldehyde inhibitor->ALDH cellular_processes Cellular Processes (e.g., Gene Regulation) retinoic_acid->cellular_processes

Caption: Generalized ALDH metabolic pathway and point of inhibition.

Experimental_Workflow start Start: Prepare Compound Stock Solution dose_response Perform Dose-Response Assays start->dose_response assay1 ALDH Activity Assay dose_response->assay1 assay2 Cell Viability Assay dose_response->assay2 data_analysis Data Analysis: Calculate IC50 and CC50 assay1->data_analysis assay2->data_analysis optimization Determine Optimal Concentration Window data_analysis->optimization downstream Proceed to Downstream Functional Assays optimization->downstream

Caption: Workflow for determining optimal inhibitor concentration.

Troubleshooting_Tree start High Cytotoxicity Observed? check_solvent Check Solvent Control for Toxicity start->check_solvent Yes lower_conc Lower Concentration Range start->lower_conc No, but at high conc. solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes compound_toxic Compound is Intrinsically Toxic check_solvent->compound_toxic No narrow_window Accept Narrow Therapeutic Window lower_conc->narrow_window reduce_solvent Reduce Final Solvent Concentration (<0.5%) solvent_toxic->reduce_solvent compound_toxic->narrow_window

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Optimization

"preventing degradation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in solution"

This technical support center provides guidance on preventing the degradation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in solution?

A1: Like many aldehydes, 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is susceptible to degradation through several pathways. The primary causes include:

  • Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.[1]

  • Hydrolysis: The morpholine or methylsulfonyl groups may be susceptible to hydrolysis under certain pH conditions, although this is generally less common for the aldehyde group itself.

  • Light-Induced Degradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Incompatible Solvents or Excipients: Certain components in a solution can react with the aldehyde. For example, primary amines can form imines.[2]

Q2: What are the optimal storage conditions for solutions of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde?

A2: To minimize degradation, solutions of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, consider storage at -20°C or below.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Purge the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation.

  • pH: Maintain the pH of the solution in a slightly acidic to neutral range (pH 4-7), as highly acidic or basic conditions can catalyze degradation.

Q3: Are there any recommended stabilizing agents for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde solutions?

A3: Yes, several types of stabilizing agents can be considered. The choice of agent will depend on the specific application and solvent system.

  • Antioxidants: To prevent oxidation, small amounts of antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E can be added.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Buffering Agents: To maintain a stable pH, a suitable buffer system (e.g., citrate or phosphate buffer) should be used.

  • Excipients for Complexation: In some cases, forming a complex with a carrier molecule, such as a cyclodextrin, can enhance stability.[3]

Troubleshooting Guides

Issue 1: Rapid loss of potency or unexpected peaks in chromatography.

This issue often indicates degradation of the 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm that the analytical method is performing correctly.

  • Review Storage Conditions: Verify that the solution was stored at the correct temperature, protected from light, and under an inert atmosphere.

  • Analyze for Degradants: Use a stability-indicating method, such as HPLC with UV or MS detection, to identify and quantify degradation products.[4][5]

  • Evaluate Solution Components: Assess the compatibility of the solvent and any other excipients with the aldehyde. Consider potential reactions with impurities in the solvent.

Issue 2: Color change or precipitation in the solution.

These physical changes are strong indicators of chemical degradation or solubility issues.

Troubleshooting Steps:

  • Visual Inspection: Note the nature of the color change or precipitate.

  • Solubility Check: Confirm that the concentration of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is below its saturation point in the chosen solvent and at the storage temperature.

  • pH Measurement: Measure the pH of the solution to see if it has shifted outside the optimal range.

  • Identify Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in solution.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) and/or Mass Spectrometry (MS) for peak identification.[4][5]

  • Procedure:

    • Prepare a stock solution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in a suitable solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution to the desired concentration in the test solution (e.g., buffer, formulation).

    • Store aliquots of the test solution under different stress conditions (e.g., elevated temperature, light exposure, different pH values).

    • At specified time points, inject an aliquot onto the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

Table 1: Hypothetical Degradation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde under Different pH Conditions
pHTemperature (°C)Storage Duration (days)Purity (%)Major Degradant (%)
2.040785.210.3 (Oxidized Product)
4.040795.12.5 (Oxidized Product)
7.040798.50.8 (Oxidized Product)
9.040792.35.1 (Hydrolysis Product)
Table 2: Effect of Stabilizers on the Stability of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde at 40°C and pH 7.0
StabilizerConcentration (%)Storage Duration (days)Purity (%)
None-1490.5
BHT0.011498.2
EDTA0.11495.8
BHT + EDTA0.01 + 0.11499.1

Visualizations

Degradation_Pathway Start 4-(Methylsulfonyl)-2- morpholinobenzaldehyde Oxidation Oxidation (O2, light, metal ions) Start->Oxidation Hydrolysis Hydrolysis (High pH) Start->Hydrolysis Oxidized_Product 4-(Methylsulfonyl)-2- morpholinobenzoic acid Oxidation->Oxidized_Product Hydrolysis_Product Potential Hydrolysis Products Hydrolysis->Hydrolysis_Product

Caption: Potential degradation pathways for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Solution of Compound Stress_Temp Elevated Temperature Prep_Solution->Stress_Temp Stress_Light Light Exposure Prep_Solution->Stress_Light Stress_pH Different pH Prep_Solution->Stress_pH Time_Points Sample at Time Points Stress_Temp->Time_Points Stress_Light->Time_Points Stress_pH->Time_Points HPLC_Analysis Analyze by HPLC-UV/MS Time_Points->HPLC_Analysis Data_Analysis Quantify Purity and Degradants HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

Troubleshooting_Guide Start Degradation Suspected? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Yes Analyze_Solution Run Stability-Indicating HPLC Method Check_Storage->Analyze_Solution Confirm_Degradation Degradation Confirmed? Analyze_Solution->Confirm_Degradation Add_Stabilizers Add Stabilizers (Antioxidants, Chelators) Confirm_Degradation->Add_Stabilizers Yes End Monitor Stability Confirm_Degradation->End No Optimize_Formulation Optimize Formulation (pH, Solvent) Add_Stabilizers->Optimize_Formulation Optimize_Formulation->End

Caption: Troubleshooting decision tree for suspected degradation.

References

Troubleshooting

"4-(Methylsulfonyl)-2-morpholinobenzaldehyde assay interference and artifacts"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. The information provided addresses potential assay interference and artifacts that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My assay is showing unexpected or inconsistent results with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. What are the potential causes?

A1: Inconsistent or unexpected results when using 4-(Methylsulfonyl)-2-morpholinobenzaldehyde can stem from several factors related to its chemical structure. The primary concerns are its potential for covalent reactivity and non-specific interactions, which can lead to false positives or negatives in a variety of assay formats. The benzaldehyde moiety is known to be reactive, and this reactivity can be influenced by the methylsulfonyl and morpholino groups.

Potential causes include:

  • Covalent Modification of Proteins: The aldehyde group can react with nucleophilic residues on proteins, such as lysine and cysteine, to form covalent adducts. This can alter the protein's structure and function, leading to apparent inhibition or activation.

  • Assay Reagent Reactivity: The compound may react with other components in your assay buffer, such as thiols (e.g., DTT, beta-mercaptoethanol) or primary amines.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay readouts.

  • Impurity-Driven Artifacts: The observed activity may be due to a reactive impurity in your compound stock rather than the compound itself.

Q2: What is covalent modification and how can 4-(Methylsulfonyl)-2-morpholinobenzaldehyde cause it?

A2: Covalent modification is the formation of a stable, chemical bond between a small molecule and a biological macromolecule, typically a protein. In the case of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, the electrophilic aldehyde group is the most likely reactive center.

  • Schiff Base Formation: The aldehyde can react with the primary amine of a lysine residue on a protein to form a Schiff base (an imine). This reaction is initially reversible but can be stabilized under certain conditions.

  • Thiol Addition: The aldehyde can also react with the thiol group of a cysteine residue. The electron-withdrawing nature of the methylsulfonyl group can increase the electrophilicity of the aldehyde, potentially making this reaction more favorable.

These covalent modifications can lead to irreversible inhibition of an enzyme or disruption of a protein's function, which can be misinterpreted as a specific biological activity in a screening assay.

Q3: Are there specific assay types that are more susceptible to interference from this compound?

A3: Yes, certain assay formats are more prone to artifacts from reactive compounds like 4-(Methylsulfonyl)-2-morpholinobenzaldehyde:

  • Enzyme Assays: Assays that rely on the function of a specific enzyme are highly susceptible, especially if the enzyme has reactive cysteine or lysine residues in or near its active site.

  • Protein-Protein Interaction (PPI) Assays: Covalent modification of surface-exposed residues can disrupt or stabilize PPIs, leading to false-positive or false-negative results.

  • Assays Containing Thiols: Assays that include reducing agents like DTT or beta-mercaptoethanol in the buffer may show interference due to the reaction of the aldehyde with these thiols.

  • High-Throughput Screens (HTS): In HTS, where compounds are often tested at a single high concentration, non-specific effects and aggregation are more common.

Troubleshooting Guides

Problem 1: Apparent concentration-dependent inhibition that is not reproducible in orthogonal assays.

This is a classic sign of assay interference. The initial dose-response curve may look real, but the lack of activity in a different assay format with a different readout suggests an artifact.

Troubleshooting Steps:

  • Perform an Orthogonal Assay: Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based orthogonal assay).

  • Check for Time-Dependent Inhibition: Incubate the compound with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition suggests covalent modification.

  • Assess Reversibility: Perform a washout experiment. If the compound is a reversible inhibitor, its effect should diminish after it is removed. If it is a covalent inhibitor, the effect will persist.

  • Run a Detergent Counter-Screen: To test for aggregation, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Aggregation-based inhibition is often attenuated in the presence of detergents.

Problem 2: High background signal or signal that changes over time.

This could be due to the intrinsic properties of the compound or its reaction with assay components.

Troubleshooting Steps:

  • Measure Compound's Intrinsic Fluorescence/Absorbance: Scan the emission and excitation spectra of the compound at the wavelengths used in your assay to check for interfering signals.

  • Pre-incubation with Assay Buffer: Incubate the compound in the assay buffer without the target protein and measure the signal over time. This can help identify if the compound is reacting with buffer components.

  • Assess Compound Stability in DMSO: The compound may be unstable in the DMSO stock solution, leading to the formation of reactive degradation products over time. Use freshly prepared solutions and check the purity of your stock.

Experimental Protocols

Protocol 1: Thiol Reactivity Assay

This assay can help determine if 4-(Methylsulfonyl)-2-morpholinobenzaldehyde reacts with thiols, which are present in many biological buffers and as cysteine residues in proteins.

Materials:

  • 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Methodology:

  • Prepare a 1 mM solution of the compound in DMSO.

  • Prepare a 10 mM solution of GSH or DTT in PBS.

  • In a microcentrifuge tube, mix 10 µL of the compound solution with 990 µL of the GSH or DTT solution (final concentrations: 10 µM compound, 9.9 mM thiol).

  • Incubate the mixture at room temperature.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and analyze it by LC-MS to look for the appearance of a new peak corresponding to the mass of the compound-thiol adduct.

Protocol 2: Detergent-Based Aggregation Counter-Screen

This protocol helps to identify if the observed activity is due to compound aggregation.

Materials:

  • Your primary assay components (enzyme, substrate, etc.)

  • 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • Triton X-100 or other non-ionic detergent

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform your standard assay with a dilution series of the compound.

  • In the second set, add 0.01% (v/v) Triton X-100 to the assay buffer and then perform the same assay with the same compound dilution series.

  • Compare the IC50 values from both experiments. A significant rightward shift in the IC50 curve in the presence of detergent is indicative of aggregation-based activity.

Quantitative Data Summary

Potential ArtifactKey IndicatorRecommended Confirmatory ExperimentExpected Outcome if Artifact is Present
Covalent Modification Time-dependent inhibitionWashout experiment; Mass spectrometry of proteinInhibition persists after washout; Mass adduct on protein
Compound Aggregation Steep dose-response curve; High Hill slopeAssay with 0.01% Triton X-100Rightward shift in IC50 curve
Redox Cycling Sensitivity to antioxidants (e.g., catalase)H2O2 detection assayCompound generates H2O2
Assay Signal Interference High background in control wellsMeasure compound's intrinsic fluorescence/absorbanceCompound absorbs or emits at assay wavelengths

Visualizations

covalent_modification_pathway Compound 4-(Methylsulfonyl)-2- morpholinobenzaldehyde SchiffBase Schiff Base Adduct (Covalent Bond) Compound->SchiffBase Reacts with Thioacetal Thioacetal Adduct (Covalent Bond) Compound->Thioacetal Reacts with Protein Target Protein Lysine Lysine Residue (Primary Amine) Protein->Lysine Cysteine Cysteine Residue (Thiol) Protein->Cysteine Lysine->SchiffBase Forms Cysteine->Thioacetal Forms AlteredProtein Altered Protein Function SchiffBase->AlteredProtein Thioacetal->AlteredProtein

Caption: Potential covalent modification pathways of proteins by 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

troubleshooting_workflow Start Inconsistent/Unexpected Assay Results OrthogonalAssay Perform Orthogonal Assay Start->OrthogonalAssay CheckReactivity Assess Covalent Modification (Time-dependence, Washout) OrthogonalAssay->CheckReactivity If still active Artifact Likely Artifact OrthogonalAssay->Artifact If inactive CheckAggregation Run Detergent Counter-Screen CheckReactivity->CheckAggregation CheckSignal Check for Signal Interference CheckAggregation->CheckSignal AnalyzeData Analyze Results to Identify Artifact CheckSignal->AnalyzeData TrueHit Potential True Hit AnalyzeData->TrueHit If all checks negative AnalyzeData->Artifact If any check positive

Optimization

Technical Support Center: Synthesis and Purification of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-(...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 4-(Methylsulfonyl)-2-morpholinobenzaldehyde?

A1: A plausible and effective synthetic route involves a multi-step process starting from a dihalogenated benzaldehyde. A common strategy is to first introduce the methylthio group, followed by its oxidation to the methylsulfonyl group, and finally, a nucleophilic aromatic substitution (SNAr) with morpholine.

Q2: Why is the methylsulfonyl group introduced before the morpholine?

A2: The methylsulfonyl group is a potent electron-withdrawing group. When positioned para to a halogen on the benzene ring, it strongly activates the ring for nucleophilic aromatic substitution, facilitating the subsequent introduction of the morpholine group at the ortho position.

Q3: What are the critical parameters to control during the oxidation of the methylthio group?

A3: The key parameters are the choice of oxidizing agent, reaction temperature, and stoichiometry. Over-oxidation can lead to the formation of unwanted byproducts, while incomplete oxidation will result in the presence of the starting sulfide or intermediate sulfoxide, complicating purification.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of products. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be employed for more detailed analysis of the reaction mixture.

Q5: What is the most common impurity in the final product?

A5: A common impurity is the corresponding benzoic acid, formed by the oxidation of the aldehyde group. This can occur if the reaction conditions are too harsh or if the product is exposed to air for extended periods. Benzoic acid can typically be removed by washing the crude product with a mild aqueous base, such as sodium bicarbonate solution.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution of 2-Fluoro-4-(methylsulfonyl)benzaldehyde with Morpholine
Possible Cause Suggested Solution
Insufficient reaction temperature Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition by TLC.
Poor quality of solvent or reagents Ensure all solvents are anhydrous and reagents are of high purity. Use freshly opened or distilled solvents and high-quality morpholine.
Presence of water in the reaction Water can react with the base and inhibit the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inefficient base Consider using a stronger, non-nucleophilic base, or ensure the current base is fully dissolved and active.
Problem 2: Incomplete Oxidation of 4-(Methylthio)-2-fluorobenzaldehyde
Possible Cause Suggested Solution
Insufficient amount of oxidizing agent Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 2.2 to 2.5 equivalents of H₂O₂).
Low reaction temperature If the reaction is sluggish, consider a modest increase in temperature, while carefully monitoring for side reactions.
Catalyst deactivation (if applicable) If a catalyst is used, ensure it is fresh and active. Consider adding the catalyst in portions.
Precipitation of starting material If the starting material precipitates out of solution, try a different solvent system that offers better solubility for all components at the reaction temperature.
Problem 3: Formation of Benzoic Acid Impurity during Synthesis or Workup
Possible Cause Suggested Solution
Over-oxidation Reduce the amount of oxidizing agent or lower the reaction temperature during the oxidation step.
Air oxidation during workup or storage Minimize the exposure of the aldehyde to air, especially at elevated temperatures or in the presence of light. Workup procedures should be performed promptly. Store the final product under an inert atmosphere.
Basic workup conditions Avoid using strong bases during the workup, as this can promote the Cannizzaro reaction if there are residual starting aldehydes. A mild base wash (e.g., saturated NaHCO₃ solution) is preferred for removing acidic impurities.[1]

Experimental Protocols

Proposed Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

This protocol is a proposed route and may require optimization.

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

  • To a solution of 2,4-difluorobenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium methyl mercaptide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at 50-60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

  • Dissolve 2-fluoro-4-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) to the solution at a temperature maintained between 20-30 °C.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

  • In a sealed reaction vessel, dissolve 2-fluoro-4-(methylsulfonyl)benzaldehyde (1 equivalent) and morpholine (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2 equivalents) as a base.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Purification Protocol for the Final Product
  • Initial Workup: After the final reaction step, the crude product is precipitated by adding the reaction mixture to water. The solid is collected by filtration and washed with water.

  • Acid Impurity Removal: The crude solid is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any 4-(methylsulfonyl)-2-morpholinobenzoic acid.[1]

  • Drying and Concentration: The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: The resulting solid is recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the purified product.

  • Final Drying: The purified crystals are dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Quantitative Data Summary

Table 1: Typical Reaction Conditions and Yields for the Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Step Reactants Solvent Temperature (°C) Time (h) Typical Yield (%)
1 2,4-Difluorobenzaldehyde, Sodium methyl mercaptideDMF50-604-675-85
2 2-Fluoro-4-(methylthio)benzaldehyde, H₂O₂Acetic Acid20-308-1280-90
3 2-Fluoro-4-(methylsulfonyl)benzaldehyde, Morpholine, K₂CO₃DMSO80-1006-1070-80

Visual Diagrams

Synthesis_Pathway A 2,4-Difluorobenzaldehyde B 2-Fluoro-4-(methylthio)benzaldehyde A->B  NaSMe, DMF   C 2-Fluoro-4-(methylsulfonyl)benzaldehyde B->C  H₂O₂, AcOH   D 4-(Methylsulfonyl)-2-morpholinobenzaldehyde C->D  Morpholine, K₂CO₃, DMSO  

Caption: Proposed synthetic pathway for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Troubleshooting_Workflow start Low Yield in Final Step q1 Reaction Monitoring (TLC/LCMS) Shows Incomplete Conversion? start->q1 sol1 Increase Temperature Increase Reaction Time Check Reagent Purity q1->sol1 Yes q2 Significant Side Products Observed? q1->q2 No end Yield Improved sol1->end sol2 Lower Temperature Use Milder Base Ensure Anhydrous Conditions q2->sol2 Yes q3 Product Lost During Workup/Purification? q2->q3 No sol2->end sol3 Optimize Extraction pH Choose a Different Recrystallization Solvent q3->sol3 Yes sol3->end

Caption: Troubleshooting workflow for low yield in the final synthesis step.

References

Troubleshooting

Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-(Methylsulfonyl)-2-morpholinobenzaldehyde?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 4-(Methylsulfonyl)benzaldehyde. The second step involves the introduction of the morpholine group at the ortho position, typically via a nucleophilic aromatic substitution reaction on a suitable 2-halo-4-(methylsulfonyl)benzaldehyde.

Q2: I am having trouble with the oxidation of 4-(methylthio)benzaldehyde to 4-(methylsulfonyl)benzaldehyde. What are the common issues?

A2: Common issues include incomplete oxidation, over-oxidation to the corresponding benzoic acid, and difficulty in isolating the product. To address these, ensure precise control of the oxidant amount and reaction temperature. Using a phase transfer catalyst can also improve the reaction efficiency.

Q3: My Buchwald-Hartwig amination to introduce the morpholine group is giving low yields. What can I do?

A3: Low yields in Buchwald-Hartwig amination can be due to several factors. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere. The choice of palladium precursor, ligand, and base is crucial and may require optimization. Screening different ligand/base combinations is often necessary.

Q4: Are there alternative methods to the Buchwald-Hartwig amination for introducing the morpholine group?

A4: Yes, the Ullmann condensation is a classical alternative that uses a copper catalyst.[1] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be effective for certain substrates.[1] Additionally, for activated aryl halides, a direct nucleophilic aromatic substitution (SNAr) with morpholine may be possible without a metal catalyst, often in a polar aprotic solvent at elevated temperatures.

Troubleshooting Guides

Synthesis of 4-(Methylsulfonyl)benzaldehyde
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 4-(methylthio)benzaldehyde Incomplete reaction of 4-chlorobenzaldehyde with sodium methyl mercaptide.- Increase reaction temperature to 55-60 °C. - Ensure the use of an effective phase-transfer catalyst like tetrabutylammonium chloride. - Use a slight excess of sodium methyl mercaptide (1.1-1.5 equivalents).
Low yield of 4-(methylsulfonyl)benzaldehyde Incomplete oxidation of the thioether.- Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide). - Optimize the reaction temperature; some protocols suggest 40-50 °C. - Ensure the presence of an effective catalyst system (e.g., sulfuric acid and an oxidation catalyst).
Formation of 4-(methylsulfonyl)benzoic acid Over-oxidation of the aldehyde.- Carefully control the reaction temperature and the rate of addition of the oxidizing agent. - Use a milder oxidizing agent or a more selective catalyst system.
Product purification issues Presence of unreacted starting materials or byproducts.- After oxidation, adjust the pH to 7 to precipitate the product. - Recrystallize the crude product from a suitable solvent like methanol or ethanol.
Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde via Nucleophilic Aromatic Substitution
Problem Possible Cause(s) Suggested Solution(s)
Low reaction conversion Insufficient reactivity of the aryl halide.- Use a more reactive aryl halide (F > Cl > Br). - If using Buchwald-Hartwig or Ullmann coupling, screen different ligands and copper/palladium sources. - Increase the reaction temperature.
Formation of side products Decomposition of starting materials or product at high temperatures.- If possible, lower the reaction temperature and extend the reaction time. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.
Difficulty in product isolation Product is soluble in the aqueous phase during workup.- Extract the product with a suitable organic solvent multiple times. - Saturate the aqueous phase with brine to decrease the solubility of the organic product.

Data Presentation

Table 1: Optimization of 4-(Methylsulfonyl)benzaldehyde Synthesis
Starting Material Oxidizing Agent Catalyst Temperature (°C) Yield (%) Reference
4-(methylthio)benzaldehyde30% Hydrogen PeroxideFormic Acid7544CN102675167B[2]
4-(methylthio)benzaldehydePotassium Hydrogen PersulfateMethanol/WaterRoom Temp.21CN102675167B[2]
4-chlorobenzaldehyde (two steps)30% Hydrogen PeroxideSulfuric Acid, Manganous Sulfate55-6096.5 (total)CN102675167A
Table 2: Conditions for Buchwald-Hartwig Amination with Morpholine
Aryl Halide Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
2-bromotoluenePd(OAc)₂BINAPNaOtBuToluene10099
4-bromoanisolePd₂(dba)₃XPhosK₃PO₄Dioxane10090
Aryl SulfideSingaCycle-A1-NaOtBuToluene11095

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfonyl)benzaldehyde

This two-step protocol is adapted from patent literature, which describes a high-yield synthesis starting from 4-chlorobenzaldehyde.[2][3]

Step A: Synthesis of 4-(methylthio)benzaldehyde

  • In a reaction vessel, charge 250g of 4-chlorobenzaldehyde, a 30% aqueous solution of sodium methyl mercaptide, and a catalytic amount of tetrabutylammonium chloride.

  • Heat the mixture to 55-60 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde is consumed.

  • Cool the reaction mixture and allow the layers to separate. The lower layer is the crude 4-(methylthio)benzaldehyde.

Step B: Oxidation to 4-(methylsulfonyl)benzaldehyde

  • In a separate reactor, prepare a mixture of 30% hydrogen peroxide, sulfuric acid, and an oxidation catalyst such as manganous sulfate.

  • Heat the mixture to 40-45 °C.

  • Slowly add the crude 4-(methylthio)benzaldehyde from Step A to the oxidant mixture, maintaining the reaction temperature at 55-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and adjust the pH to approximately 7 with a suitable base to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(methylsulfonyl)benzaldehyde. The product can be further purified by recrystallization.

Protocol 2: Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde via Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination, which can be adapted for the synthesis of the target molecule from a 2-halo-4-(methylsulfonyl)benzaldehyde precursor.[4][5]

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the 2-halo-4-(methylsulfonyl)benzaldehyde (1 equivalent), morpholine (1.2 equivalents), and anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Visualizations

experimental_workflow_precursor cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation A 4-Chlorobenzaldehyde D Reaction at 55-60°C A->D B Sodium Methyl Mercaptide B->D C Phase Transfer Catalyst C->D E 4-(methylthio)benzaldehyde D->E H Oxidation at 55-60°C E->H Intermediate F Hydrogen Peroxide F->H G Catalyst (H₂SO₄, MnSO₄) G->H I 4-(Methylsulfonyl)benzaldehyde H->I

Caption: Workflow for the synthesis of 4-(Methylsulfonyl)benzaldehyde.

experimental_workflow_final_product cluster_coupling Buchwald-Hartwig Amination J 2-Halo-4-(methylsulfonyl)benzaldehyde N Reaction at 100-110°C J->N K Morpholine K->N L Palladium Catalyst & Ligand L->N M Base (e.g., K₃PO₄) M->N O 4-(Methylsulfonyl)-2-morpholinobenzaldehyde N->O

Caption: Workflow for the synthesis of the final product.

troubleshooting_logic Start Low Yield in Final Step? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products Observed? Start->SideProducts No Sol_IncreaseTemp Increase Temperature or Change Catalyst/Ligand IncompleteReaction->Sol_IncreaseTemp Yes Sol_CheckInert Check for Anhydrous/ Inert Conditions IncompleteReaction->Sol_CheckInert Also consider Sol_LowerTemp Lower Temperature and Extend Reaction Time SideProducts->Sol_LowerTemp Yes

Caption: Troubleshooting logic for the final amination step.

References

Optimization

"dealing with cytotoxicity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde"

Disclaimer: Specific cytotoxicity data for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is not currently available in the public domain. This guide provides general advice for assessing the cytotoxicity of a novel chemica...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific cytotoxicity data for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is not currently available in the public domain. This guide provides general advice for assessing the cytotoxicity of a novel chemical entity based on established protocols and information on structurally related compounds. Always perform a thorough literature search and risk assessment before handling any new compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential hazards of working with 4-(Methylsulfonyl)-2-morpholinobenzaldehyde?

A1: While specific toxicological data is unavailable for this compound, safety data sheets for structurally similar molecules, such as other substituted benzaldehydes and compounds containing methylsulfonyl or morpholino groups, suggest that it may cause skin and eye irritation, and could be harmful if swallowed or inhaled.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: What are the first steps to take when assessing the cytotoxicity of a new compound like 4-(Methylsulfonyl)-2-morpholinobenzaldehyde?

A2: The initial step is to determine the appropriate concentration range for your experiments. This is often achieved through a preliminary dose-response study using a rapid viability assay like the MTT assay. Based on the results, you can select a narrower range of concentrations to investigate the cytotoxic effects in more detail. It is also important to consider the solvent used to dissolve the compound and include a vehicle control in your experiments to account for any solvent-induced toxicity.

Q3: Which cell lines should I use to test the cytotoxicity of this compound?

A3: The choice of cell lines depends on your research question. If you are investigating its potential as an anti-cancer agent, you should use a panel of cancer cell lines relevant to the cancer type you are studying. It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity and potential therapeutic index.

Q4: What are some common mechanisms of cytotoxicity for substituted benzaldehydes?

A4: Substituted benzaldehydes can exert cytotoxic effects through various mechanisms. The aldehyde group itself can be reactive.[4] Some benzaldehyde derivatives have been shown to induce apoptosis (programmed cell death) and cause DNA damage.[5] Additionally, some have been observed to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[6] The specific mechanism for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde would need to be experimentally determined.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High variability between replicate wells in my cytotoxicity assay. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.
My vehicle control (e.g., DMSO) is showing significant cytotoxicity. The concentration of the solvent is too high.Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be determined empirically for your specific cell line. Perform a dose-response curve for your solvent to determine the highest non-toxic concentration.
I am not observing any cytotoxicity even at high concentrations of the compound. The compound may have low solubility in the culture medium, it may not be cytotoxic to the chosen cell line, or the incubation time is too short.Check the solubility of the compound in your culture medium. You may need to use a different solvent or a solubilizing agent. Try extending the incubation time (e.g., 48 or 72 hours). Consider testing on a different, potentially more sensitive, cell line.
My results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting. The assays measure different cellular endpoints. MTT measures metabolic activity, while LDH measures membrane integrity. A compound could inhibit metabolic activity without causing immediate cell lysis.This is an interesting result that may provide insight into the mechanism of action. Consider performing additional assays, such as an apoptosis assay (e.g., Annexin V/PI staining), to get a more complete picture of the cellular response.

Quantitative Data on Structurally Related Compounds

No specific quantitative cytotoxicity data (e.g., IC50 values) for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde was found in the public literature. The following table provides data for related compounds to offer some context. This data should be interpreted with caution as the activity of the target compound may differ significantly.

CompoundCell Line(s)IC50 ValueReference
BenzaldehydeHuman LymphocytesCytotoxicity observed at 10, 25, and 50 µg/mL[5]
Methylsulfonylmethane (MSM)AGS, HepG2, KYSE-3028.04, 21.87, and 27.98 mg/mL (at 72h)[7]
Various Substituted BenzaldehydesSF-295, OVCAR-8, HCT-116IC50 ranging from 0.36 to 4.75 µg/mL for potent compounds[8]
Morpholino-s-triazine derivativesK562IC50 of 0.55 µM and 0.59 µM for active compounds[9]

Experimental Protocols

General Cytotoxicity Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in a suitable solvent (e.g., DMSO) C Seed cells into 96-well plates at an optimal density A->C B Culture and maintain selected cell lines B->C D Treat cells with a serial dilution of the compound and vehicle control C->D E Incubate for a defined period (e.g., 24, 48, 72 hours) D->E F Perform cytotoxicity assay (e.g., MTT, LDH, Apoptosis) E->F G Measure signal (e.g., absorbance, fluorescence) F->G H Calculate cell viability and determine IC50 values G->H G A 4-(Methylsulfonyl)-2- morpholinobenzaldehyde B Cellular Stress (e.g., ROS production) A->B C Activation of Caspase Cascade B->C D DNA Fragmentation C->D E Apoptosis D->E

References

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde: A Comparative Analysis

A comprehensive evaluation of the therapeutic potential of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is currently hampered by a lack of publicly available scientific data. Extensive searches of scientific literature an...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is currently hampered by a lack of publicly available scientific data. Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity, mechanism of action, or efficacy of this particular compound.

While the precise molecule of interest remains uncharacterized in published research, analysis of structurally related compounds can offer potential insights into its possible biological functions. Molecules containing either a methylsulfonylphenyl group or a morpholinobenzaldehyde scaffold have been investigated for various therapeutic applications. This guide will, therefore, provide a comparative overview of these related chemical entities to offer a potential, albeit speculative, framework for the future evaluation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Analysis of Related Compounds

Research into compounds bearing structural similarities to 4-(Methylsulfonyl)-2-morpholinobenzaldehyde has primarily focused on two distinct areas: the inhibition of cyclooxygenase (COX) enzymes and the modulation of aldehyde dehydrogenase (ALDH) activity.

Compounds with Methylsulfonylphenyl Moieties

Derivatives of 2-(4-methylsulfonylphenyl)indole have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Compounds with Morpholinobenzaldehyde Scaffolds

Analogs of 4-morpholinobenzaldehyde have been explored as inhibitors of aldehyde dehydrogenases (ALDH), a family of enzymes implicated in cancer cell survival and resistance to chemotherapy.

Hypothetical Signaling Pathway and Experimental Workflow

Based on the activities of these related compounds, a hypothetical signaling pathway that 4-(Methylsulfonyl)-2-morpholinobenzaldehyde could potentially modulate is the arachidonic acid cascade, which involves the COX enzymes. The following diagrams illustrate this hypothetical pathway and a general workflow for its investigation.

Hypothetical_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Target_Compound 4-(Methylsulfonyl)- 2-morpholinobenzaldehyde Target_Compound->COX2 Hypothetical Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound_Synthesis Compound Synthesis & Purification Enzyme_Assay COX-1/COX-2 Inhibition Assay Compound_Synthesis->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., LPS-stimulated macrophages) Compound_Synthesis->Cell_Culture Data_Analysis_1 Determine IC50 Values Enzyme_Assay->Data_Analysis_1 Cell_Culture->Data_Analysis_1 Animal_Model Animal Model of Inflammation Data_Analysis_1->Animal_Model Compound_Administration Compound Administration Animal_Model->Compound_Administration Efficacy_Evaluation Measurement of Inflammatory Markers Compound_Administration->Efficacy_Evaluation Data_Analysis_2 Statistical Analysis Efficacy_Evaluation->Data_Analysis_2

Caption: A general experimental workflow for evaluating the anti-inflammatory efficacy of a test compound.

Data Presentation: A Template for Future Research

Should experimental data for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde become available, the following tables provide a structured format for presenting comparative efficacy data.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-(Methylsulfonyl)-2-morpholinobenzaldehyde Data not availableData not availableData not available
Alternative 1 (e.g., Celecoxib)Example ValueExample ValueExample Value
Alternative 2 (e.g., Ibuprofen)Example ValueExample ValueExample Value

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDose (mg/kg)Inhibition of Edema (%)
4-(Methylsulfonyl)-2-morpholinobenzaldehyde Data not availableData not availableData not available
Alternative 1 (e.g., Indomethacin)Example ModelExample DoseExample Value
Vehicle ControlExample ModelN/A0%

Experimental Protocols: A Roadmap for Investigation

Detailed experimental protocols would be required to validate the efficacy of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. The following outlines the necessary methodologies.

In Vitro COX Inhibition Assay
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

  • Methodology: A common method is the colorimetric COX inhibitor screening assay. This assay measures the peroxidase component of COX activity.

  • Procedure:

    • Recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the reaction.

    • The production of prostaglandin G2 is coupled to the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically.

    • IC₅₀ values are calculated from the dose-response curves.

In Vivo Model of Inflammation
  • Objective: To assess the anti-inflammatory effects of the test compound in a living organism.

  • Methodology: The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model.

  • Procedure:

    • A baseline measurement of the animal's paw volume is taken.

    • The test compound or vehicle control is administered orally or intraperitoneally.

    • After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.

    • Paw volume is measured at various time points after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Conclusion

While the specific compound 4-(Methylsulfonyl)-2-morpholinobenzaldehyde remains uncharacterized in the scientific literature, a comparative analysis of its constituent chemical moieties suggests potential avenues for future investigation, particularly in the areas of anti-inflammatory and anti-cancer research. The provided hypothetical frameworks for its mechanism of action, experimental validation, and data presentation are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this novel chemical entity. Further synthesis and rigorous biological evaluation are necessary to determine its actual efficacy and to validate any of the hypotheses presented in this guide.

Validation

Comparative Analysis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde: A Cross-Validation Guide for a Putative NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the experimental cross-validation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, a novel compound with ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the experimental cross-validation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, a novel compound with therapeutic potential. Due to the limited direct experimental data on this specific molecule, this document presents a theoretical yet robust approach based on the known activities of structurally related compounds. We hypothesize that 4-(Methylsulfonyl)-2-morpholinobenzaldehyde may act as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cancer cell proliferation.

This guide will compare the putative activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde with well-characterized, commercially available NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG-132. Detailed experimental protocols are provided to facilitate the validation of this hypothesis and to enable a direct comparison of its efficacy and mechanism of action against these established alternatives.

Comparative Activity of NF-κB Inhibitors

The following table summarizes the known activities of selected NF-κB inhibitors and the hypothesized characteristics of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Feature4-(Methylsulfonyl)-2-morpholinobenzaldehyde (Hypothesized)BAY 11-7082ParthenolideMG-132
Primary Target(s) IκB Kinase (IKK) or upstream componentsIKKα/IKKβ (indirectly), Ubiquitin-conjugating enzymesIKK, p65 subunit of NF-κB, STAT3, HDAC126S Proteasome, Calpain
Mechanism of Action Putative inhibition of IκBα phosphorylation, preventing its degradation and subsequent NF-κB activation.Irreversibly inhibits TNF-α-induced IκBα phosphorylation, blocking NF-κB nuclear translocation.[1][2] Also inhibits NLRP3 inflammasome activity.[1]Directly alkylates and inhibits IKK and the p65 subunit of NF-κB, preventing NF-κB activation. It can also induce apoptosis through oxidative stress.[3]Potent, reversible inhibitor of the 26S proteasome, which prevents the degradation of IκBα.[4][5] This leads to the suppression of NF-κB activation.[6]
Reported IC₅₀ Values To be determined~10 µM for inhibition of TNFα-induced IκBα phosphorylation in various cell lines.[7]Varies by cell line and assay, typically in the range of 1-10 µM for NF-κB inhibition.~100 nM for inhibition of proteasome activity (Suc-LLVY-MCA substrate).[5]
Key Cellular Effects Predicted anti-inflammatory and anti-proliferative effects.Anti-inflammatory, pro-apoptotic, and has shown some antibacterial activity.[2]Anti-inflammatory, pro-apoptotic, and has demonstrated potential in targeting cancer stem cells.[8][3]Induces apoptosis and cell cycle arrest; also an inducer of autophagy.[4][5]

Experimental Protocols for Cross-Validation

To empirically determine the activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde and compare it with the selected alternatives, the following experimental protocols are recommended.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus (e.g., TNF-α) and the inhibitory effect of the test compounds.

Objective: To quantify the inhibitory effect of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde on NF-κB transcriptional activity.

Materials:

  • HEK293T or similar cells stably expressing an NF-κB-luciferase reporter construct.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds: 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, BAY 11-7082, Parthenolide, MG-132 (dissolved in DMSO).

  • NF-κB stimulant: Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase Assay System (e.g., Promega Dual-Glo®).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Seed the reporter cell line in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and incubate overnight.[9]

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.[9]

  • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.[9]

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.[10]

  • The luminescence signal, which is proportional to NF-κB activity, is measured using a luminometer.[10]

  • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.[11]

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to assess the effect of the test compounds on the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

Objective: To determine if 4-(Methylsulfonyl)-2-morpholinobenzaldehyde inhibits the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages).

  • Test compounds and TNF-α.

  • Cell lysis buffer and protease/phosphatase inhibitor cocktails.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate and imaging system.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with TNF-α for a short period (e.g., 15-30 minutes).

  • For p65 translocation, prepare cytoplasmic and nuclear extracts. For IκBα phosphorylation, prepare whole-cell lysates.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.[9]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and loading controls.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway and a comparative experimental workflow.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Initiates Putative_Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzaldehyde Putative_Inhibitor->IKK_complex Inhibits

Caption: Hypothesized NF-κB signaling pathway and the putative inhibitory point of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Experimental_Workflow Start Start: Cell Culture (e.g., HEK293T, RAW 264.7) Compound_Prep Prepare Compounds: - Target Compound - BAY 11-7082 - Parthenolide - MG-132 Start->Compound_Prep Cell_Treatment Cell Treatment: Pre-incubation with compounds, followed by TNF-α stimulation Compound_Prep->Cell_Treatment Assay_Split Assay Split Cell_Treatment->Assay_Split Luciferase_Assay NF-κB Luciferase Reporter Assay Assay_Split->Luciferase_Assay Western_Blot Western Blot Analysis Assay_Split->Western_Blot Luc_Data Quantify Luciferase Activity (NF-κB Transcriptional Activity) Luciferase_Assay->Luc_Data WB_Data Quantify Protein Levels (p-IκBα, p65 translocation) Western_Blot->WB_Data Comparison Comparative Data Analysis: - IC₅₀ Determination - Mechanism Elucidation Luc_Data->Comparison WB_Data->Comparison Conclusion Conclusion on Relative Potency and Mechanism of Action Comparison->Conclusion

Caption: A comparative experimental workflow for the cross-validation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde activity.

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals The 4-(methylsulfonyl)-2-morpholinobenzaldehyde scaffold represents a unique chemical space with potential for modulation of various biological targets. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(methylsulfonyl)-2-morpholinobenzaldehyde scaffold represents a unique chemical space with potential for modulation of various biological targets. The electron-withdrawing nature of the methylsulfonyl group at the 4-position, combined with the electron-donating and solubilizing properties of the morpholine ring at the 2-position, creates a distinct electronic and steric profile. This guide explores the hypothetical structure-activity relationships of analogs based on this core structure, drawing parallels from related chemical series.

Core Scaffold and Numbering

The foundational structure for this guide is 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. The numbering of the phenyl ring is crucial for discussing the placement of various substituents.

Caption: Core structure of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Inferred Structure-Activity Relationship (SAR)

Based on the analysis of related morpholine-containing compounds and molecules with a methylsulfonylphenyl moiety, a hypothetical SAR for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde analogs can be proposed. The primary activities are postulated to be in the realms of enzyme inhibition (e.g., kinases, phospholipases) and antiproliferative effects.

Table 1: Hypothetical SAR of Modifications on the Phenyl Ring
Position of Substitution Type of Substituent Predicted Effect on Activity Rationale
3, 5, or 6Small, lipophilic (e.g., -CH₃, -Cl)Potential increaseMay enhance binding to hydrophobic pockets of target enzymes.
3, 5, or 6Bulky (e.g., -tBu, -Ph)Likely decreaseCould cause steric hindrance in the active site.
3, 5, or 6Hydrogen-bond donor/acceptor (e.g., -OH, -NH₂)VariableActivity would depend on the specific interactions within the target's active site.
Table 2: Hypothetical SAR of Modifications on the Morpholine Ring
Modification Predicted Effect on Activity Rationale
Replacement with piperidinePotential decreaseThe oxygen atom in the morpholine ring may be crucial for hydrogen bonding or solubility.
Replacement with thiomorpholineVariableThe sulfur atom could alter electronic properties and binding interactions.
N-alkylationLikely decreaseThe nitrogen lone pair may be important for activity; alkylation could introduce steric bulk.
Table 3: Hypothetical SAR of Modifications on the Benzaldehyde Group
Modification Predicted Effect on Activity Rationale
Reduction to benzyl alcoholLikely decrease or change in targetThe aldehyde may be involved in key interactions (e.g., covalent bond formation, hydrogen bonding).
Oxidation to benzoic acidPotential for new interactionsThe carboxylic acid could act as a strong hydrogen bond donor/acceptor or a metal chelator, as seen in 2-morpholinobenzoic acid derivatives that inhibit metalloenzymes.[1]
Conversion to oxime or hydrazonePotential for new interactionsThese modifications can introduce additional points for hydrogen bonding and alter the electronic nature of the scaffold.

Potential Biological Targets and Signaling Pathways

Given the structural motifs, these analogs could potentially target signaling pathways involved in cell proliferation and survival, such as kinase cascades. For instance, many kinase inhibitors feature a morpholine group to enhance solubility and target engagement.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Proteins Signaling Proteins (e.g., PI3K, Ras) Receptor_Kinase->Signaling_Proteins Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signaling_Proteins->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Analog 4-(Methylsulfonyl)-2- morpholinobenzaldehyde Analog Analog->Kinase_Cascade

Caption: Potential inhibition of a generic kinase signaling pathway.

Experimental Protocols

To evaluate the biological activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde analogs, standard in vitro assays can be employed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

  • Materials:

    • Kinase of interest

    • Kinase substrate

    • ATP

    • Test compounds (analogs)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescence-based ADP detection kit

    • 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, add the test compound dilutions and the kinase in the assay buffer.

    • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Determine the IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of cells.

  • Materials:

    • Cancer cell line (e.g., HCT116, MDA-MB-231)

    • Cell culture medium and supplements

    • Test compounds (analogs)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of the analogs.

G Start Start: Design Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Kinase Assay) Characterization->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation) Dose_Response->Cell_Based_Assay SAR_Analysis SAR Analysis and Lead Optimization Cell_Based_Assay->SAR_Analysis End End: Identify Lead Compound SAR_Analysis->End

Caption: Workflow for analog synthesis and evaluation.

Conclusion

While direct experimental data for the structure-activity relationship of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde analogs is currently lacking in published literature, this guide provides a framework for initiating a medicinal chemistry program based on this scaffold. The inferred SAR suggests that modifications to the phenyl ring and the benzaldehyde moiety could significantly impact biological activity. The provided experimental protocols offer a starting point for the biological evaluation of newly synthesized analogs. Further research is warranted to explore the full potential of this chemical series.

References

Validation

Comparative Guide: 4-(Methylsulfonyl)-2-morpholinobenzaldehyde in the Context of PI3K Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, a compound of interest in medicinal chemistry, against a known al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, a compound of interest in medicinal chemistry, against a known alternative in the context of Phosphoinositide 3-kinase (PI3K) inhibition. Due to the limited availability of direct experimental data for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, this guide draws comparisons based on the established activities of structurally related compounds and the well-characterized PI3K inhibitor, ZSTK474.

Introduction

4-(Methylsulfonyl)-2-morpholinobenzaldehyde incorporates two key pharmacophores: a morpholine ring and a methylsulfonyl group attached to a benzaldehyde scaffold. The morpholine moiety is a common feature in many PI3K inhibitors, contributing to their binding and pharmacokinetic properties. The electron-withdrawing methylsulfonyl group can influence the electronic properties and potential interactions of the molecule with its biological target. Given these structural features, it is hypothesized that 4-(Methylsulfonyl)-2-morpholinobenzaldehyde may act as a PI3K inhibitor.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This makes PI3K an attractive target for cancer therapy. This guide will compare the hypothetical performance of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde with ZSTK474, a potent and well-documented pan-Class I PI3K inhibitor.

Performance Comparison

As direct experimental data for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is not publicly available, a quantitative comparison is made using data for the established PI3K inhibitor ZSTK474. The table below summarizes the inhibitory activity of ZSTK474 against Class I PI3K isoforms. It is plausible that 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, if active as a PI3K inhibitor, would exhibit a distinct profile of isoform selectivity and potency.

Table 1: In Vitro Inhibitory Activity of ZSTK474 Against PI3K Isoforms

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
ZSTK47416[1][2]44[1][2]4.6[1][2]49[1][2]
4-(Methylsulfonyl)-2-morpholinobenzaldehydeData not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde are not currently available in the public domain. However, protocols for the synthesis of its parent structures, 4-morpholinobenzaldehyde and 4-(methylsulfonyl)benzaldehyde, are well-documented and provide a basis for its potential synthesis.

Synthesis of 4-Morpholinobenzaldehyde[3][4][5]

This procedure describes the synthesis of 4-morpholinobenzaldehyde from 4-fluorobenzaldehyde and morpholine.

Materials:

  • 4-Fluorobenzaldehyde

  • Morpholine

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Ice

Procedure:

  • In a dry reaction flask, dissolve 4-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in 300 mL of DMF.

  • Add a catalytic amount of Aliquat 336 to the mixture.

  • Stir the reaction mixture at reflux (100°C) for 24 hours.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Cool the residue to room temperature and then slowly pour it into ice water.

  • Allow the mixture to stand overnight to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde as yellow crystals.

Synthesis of 4-(Methylsulfonyl)benzaldehyde[6][7]

This two-step procedure describes the synthesis of 4-(methylsulfonyl)benzaldehyde from p-chlorobenzaldehyde.

Step 1: Synthesis of p-Methylthiobenzaldehyde

  • In a reaction kettle, add p-chlorobenzaldehyde (250g), 30% aqueous sodium methyl mercaptide solution, and a phase-transfer catalyst (e.g., tetrabutylammonium chloride).

  • Heat the mixture to 55-60°C with stirring.

  • Monitor the reaction by TLC until the p-chlorobenzaldehyde is completely consumed.

  • Allow the layers to separate and collect the lower oily layer, which is the crude p-methylthiobenzaldehyde.

Step 2: Oxidation to p-Methylsulfonylbenzaldehyde

  • In a separate reaction kettle, mix hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganese sulfate).

  • Add the crude p-methylthiobenzaldehyde dropwise to the mixture while controlling the temperature.

  • After the addition is complete, continue to stir the reaction until completion (monitored by TLC).

  • Upon completion, the product, p-methylsulfonylbenzaldehyde, can be isolated and purified.

Visualizations

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade in cellular growth and survival. A simplified diagram of this pathway is presented below, illustrating the point of intervention for PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-(Methylsulfonyl)-2-morpholinobenzaldehyde (Hypothetical Inhibitor) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of a novel compound like 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., PI3K Kinase Assay) Characterization->InVitro CellBased Cell-Based Assays (e.g., Proliferation Assay) InVitro->CellBased InVivo In Vivo Studies (e.g., Xenograft Models) CellBased->InVivo

Caption: General workflow for compound synthesis and evaluation.

Conclusion

While 4-(Methylsulfonyl)-2-morpholinobenzaldehyde presents an interesting chemical structure with the potential for biological activity, particularly as a PI3K inhibitor, there is a clear lack of published experimental data to support this hypothesis and to allow for a direct and quantitative comparison with established compounds. The provided protocols for its parent structures offer a starting point for its synthesis. Further research is required to determine the actual biological activity, potency, and selectivity profile of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde to understand its potential as a therapeutic agent. Researchers are encouraged to use the information in this guide as a foundation for designing and conducting experiments to elucidate the properties of this compound.

References

Comparative

Confirming Target Engagement of BAY-876: A Comparative Guide to a Selective GLUT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, more commonly known as BAY-876, a potent and highly selective...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, more commonly known as BAY-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). In the landscape of cancer metabolism research, targeting the aberrant glucose metabolism of tumor cells, often characterized by the Warburg effect, has emerged as a promising therapeutic strategy. BAY-876 represents a significant advancement in the specific targeting of GLUT1, a key facilitator of glucose uptake in many cancer types. This document outlines the performance of BAY-876 in comparison to other GLUT1 and pan-GLUT inhibitors, supported by experimental data and detailed protocols for key assays.

Performance Comparison of GLUT1 Inhibitors

BAY-876 distinguishes itself through its high potency and remarkable selectivity for GLUT1 over other glucose transporter isoforms. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. The following tables summarize the quantitative data on the inhibitory activity of BAY-876 and other relevant compounds.

CompoundTarget(s)IC50 (GLUT1)IC50 (GLUT2)IC50 (GLUT3)IC50 (GLUT4)Reference(s)
BAY-876 GLUT1 2 nM 10.08 µM 1.67 µM 0.29 µM [1]
WZB-117GLUT1~10 µM (A549 cells)---[2]
STF-31GLUT1Low µM range---[3]
FasentinGLUT1/GLUT4----[4]
KL-11743Pan-Class I GLUTs87 nM (2-DG Transport)137 nM90 nM>260 nM[5]

Table 1: Comparative Inhibitory Concentrations (IC50) of Various GLUT Transporter Inhibitors. This table highlights the superior potency and selectivity of BAY-876 for GLUT1 compared to other inhibitors.

Cell LineCancer TypeBAY-876 IC50 (Cell Viability)WZB-117 IC50 (Cell Viability)Fasentin IC50 (Cell Viability)Reference(s)
OVCAR-3Ovarian Cancer~60 nM--[3]
SKOV-3Ovarian Cancer188 nM--[3]
HEYOvarian Cancer1002 nM--[3]
HCT116Colorectal Cancer---[6]
DLD1Colorectal Cancer---[6]
COLO205Colorectal Cancer~4 nM--[6]
SCC47Head and Neck Squamous CarcinomaReduced viability at 1 µMReduced viability at 100 µM-[2]
MDA-MB-231Breast Cancer--26.3 ± 4.8 µM[4]
HeLaCervical Cancer--31.9 ± 1.4 µM[4]

Table 2: Comparative Efficacy of GLUT1 Inhibitors on Cancer Cell Viability. This table showcases the potent anti-proliferative effects of BAY-876 across various cancer cell lines, often at nanomolar concentrations.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 GLUT1 Inhibition by BAY-876 BAY876 BAY-876 GLUT1 GLUT1 Transporter BAY876->GLUT1 Inhibition Glucose_out Intracellular Glucose GLUT1->Glucose_out Glucose_in Extracellular Glucose Glucose_in->GLUT1 Transport

Caption: Mechanism of BAY-876 action on the GLUT1 transporter.

cluster_1 Downstream Effects of GLUT1 Inhibition GLUT1_inhibition GLUT1 Inhibition (e.g., by BAY-876) Glycolysis Glycolysis GLUT1_inhibition->Glycolysis Decreases ATP_production ATP Production Glycolysis->ATP_production Leads to Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress Induces Cell_Proliferation Cancer Cell Proliferation & Survival ATP_production->Cell_Proliferation Supports Apoptosis Apoptosis Metabolic_Stress->Apoptosis Triggers

Caption: Cellular consequences of GLUT1 inhibition by BAY-876.

cluster_2 GLUT1-Associated Signaling Pathways in Cancer GLUT1 GLUT1 EGFR EGFR Signaling GLUT1->EGFR Interacts with & Modulates Integrin Integrin Signaling GLUT1->Integrin Modulates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt FAK_Src FAK/Src Pathway Integrin->FAK_Src Proliferation Proliferation FAK_Src->Proliferation Invasion Invasion & Metastasis FAK_Src->Invasion PI3K_Akt->Proliferation PI3K_Akt->Invasion

Caption: Key signaling pathways associated with GLUT1 in cancer.

cluster_3 Experimental Workflow: In Vitro Target Engagement start Cancer Cell Culture treatment Treat with BAY-876 & Controls start->treatment glucose_uptake 2-NBDG Glucose Uptake Assay treatment->glucose_uptake viability Cell Viability Assay (MTT/MTS) treatment->viability western_blot Western Blot Analysis (GLUT1, p-Akt, etc.) treatment->western_blot end Data Analysis glucose_uptake->end viability->end western_blot->end

Caption: Workflow for in vitro validation of BAY-876 target engagement.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Protocol 1: Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of GLUT1 inhibitors on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete culture medium

  • BAY-876 and other inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of BAY-876 and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitors or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value for each compound.

Protocol 2: 2-NBDG Glucose Uptake Assay

Objective: To measure the effect of GLUT1 inhibitors on glucose uptake in cancer cells.

Materials:

  • Cancer cell lines of interest

  • 24-well or 96-well cell culture plates

  • Glucose-free culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • BAY-876 and other inhibitors

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to reach 70-80% confluency.

  • Glucose Starvation: Wash the cells twice with warm PBS and then incubate them in glucose-free medium for 1-2 hours.

  • Inhibitor Treatment: Add BAY-876 or other inhibitors at the desired concentrations to the glucose-free medium and incubate for 30-60 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes.

  • Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.

  • Measurement:

    • Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer.

    • Fluorescence Microscopy: Directly visualize and quantify the fluorescence intensity of the cells in the plate.

  • Analysis: Compare the fluorescence intensity of inhibitor-treated cells to that of vehicle-treated control cells to determine the percentage of glucose uptake inhibition.

Protocol 3: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of BAY-876 in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • BAY-876 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer BAY-876 (e.g., 4.0 mg/kg/day) or vehicle control orally by gavage daily for a specified period (e.g., 16-28 days).[1][3]

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumor tissues can be further processed for histological or molecular analysis (e.g., Western blot for GLUT1 expression).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of BAY-876.

Conclusion

BAY-876 has demonstrated exceptional potency and selectivity as a GLUT1 inhibitor, effectively inhibiting glucose uptake and suppressing cancer cell proliferation both in vitro and in vivo.[3][6] Its favorable pharmacological properties make it a valuable tool for investigating the role of GLUT1 in cancer biology and a promising candidate for further therapeutic development. The comparative data and detailed protocols provided in this guide serve as a resource for researchers to effectively evaluate and utilize BAY-876 in their studies, ultimately contributing to the advancement of metabolism-targeted cancer therapies.

References

Validation

In Vivo Validation of PDK1 Inhibition: A Comparative Guide to GSK2334470 and Alternatives

For researchers and professionals in drug development, the in vivo validation of novel therapeutic compounds is a critical step in translating preclinical findings to clinical applications. This guide provides a comparat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the in vivo validation of novel therapeutic compounds is a critical step in translating preclinical findings to clinical applications. This guide provides a comparative overview of the in-vivo effects of GSK2334470, a potent and highly selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), and contrasts its performance with other therapeutic alternatives. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

GSK2334470 is a small molecule inhibitor that targets the ATP-binding pocket of PDK1, a master regulator of the AGC family of kinases.[1] This inhibition prevents the phosphorylation and subsequent activation of downstream targets, most notably the serine/threonine kinase Akt.[2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[3] By inhibiting PDK1, GSK2334470 effectively disrupts this cascade, leading to anti-tumor effects.[1]

The signaling cascade initiated by growth factors involves the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. This recruits both PDK1 and AKT to the cell membrane, where PDK1 phosphorylates AKT at Threonine 308, a key step in its activation.[2] Activated AKT then influences a variety of downstream effectors, including the mTORC1 complex, which promotes protein synthesis and cell growth.[2] PDK1 also directly activates other kinases such as SGK and RSK.[2]

PDK1 Signaling Pathway and Inhibition by GSK2334470

PDK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1_mem PDK1 PIP3->PDK1_mem recruits AKT_mem AKT PIP3->AKT_mem recruits PDK1_mem->AKT_mem phosphorylates (Thr308) AKT_cyto AKT AKT_mem->AKT_cyto activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor GSK2334470 GSK2334470 GSK2334470->PDK1_mem inhibits mTORC1 mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth_Proliferation Cell Growth & Proliferation S6K->Cell_Growth_Proliferation 4EBP1->Cell_Growth_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT_cyto->mTORC1 AKT_cyto->Apoptosis_Inhibition

Caption: PDK1 signaling pathway and the inhibitory action of GSK2334470.

Comparative In Vivo Efficacy of PDK1 Inhibitors

GSK2334470 has demonstrated significant anti-tumor activity in various preclinical cancer models. Its efficacy is often compared with other PDK1 inhibitors or agents targeting related pathways.

CompoundCancer ModelDosing ScheduleKey In Vivo OutcomesReference
GSK2334470 Multiple Myeloma (RPMI 8226 xenograft)20 mg/kg, i.p.Modest tumor volume reduction as a single agent. Synergistic anti-tumor effect when combined with mTORC1/2 inhibitor PP242.[4][5][6]
GSK2334470 Renal Cell Carcinoma (786-O xenograft)30 mg/kg, i.p.Significant inhibition of tumor growth compared to control. Stronger inhibitory effect when combined with chloroquine.[7]
GSK2334470 Acute Myeloid Leukemia (OCI-AML2 xenograft)100 mg/kg, i.p.Data not available in the provided search results.[1]
AR-12 (OSU-03012) Endometrial CancerNot specifiedInhibited the progression of endometrial cancer in vivo.[8]
AR-12 (OSU-03012) Murine Model of CryptococcosisNot specifiedImproves the activity of fluconazole.[9]

Experimental Protocols for In Vivo Validation

A standardized workflow is crucial for the in vivo assessment of therapeutic compounds. The following outlines a general protocol for evaluating the efficacy of GSK2334470 in a tumor xenograft model.

General Workflow for In Vivo Xenograft Study

experimental_workflow Cell_Culture 1. Cell Culture (e.g., RPMI 8226) Animal_Model 2. Animal Model (e.g., NOD/SCID mice) Cell_Culture->Animal_Model Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous injection) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Administration (i.p. injection of GSK2334470 or vehicle) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor volume, body weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis (Tumor harvest, IHC, etc.) Monitoring->Endpoint

Caption: A typical experimental workflow for in vivo validation.

Detailed Methodology: Multiple Myeloma Xenograft Model

This protocol is based on the study by Yang et al., 2017, as described in the search results.[1]

1. Cell Culture:

  • RPMI 8226 multiple myeloma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

2. Animal Model:

  • 6-8 week old male immunodeficient mice (e.g., NOD/SCID) are used.[1]

  • Animals are acclimatized for at least one week before the experiment.[1]

3. Tumor Cell Implantation:

  • RPMI 8226 cells are harvested during their logarithmic growth phase.

  • Cells are resuspended in sterile phosphate-buffered saline (PBS) or serum-free media.

  • 5 x 10^6 to 1 x 10^7 cells are subcutaneously injected in a volume of 100-200 µL into the right flank of each mouse.[1]

4. Treatment Protocol:

  • Tumor growth is monitored by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).[1]

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.[1]

  • GSK2334470 is prepared in a suitable vehicle (e.g., a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[10]

  • The compound is administered via intraperitoneal (i.p.) injection at the specified dose (e.g., 20 mg/kg).[1]

  • The control group receives the vehicle following the same schedule.[1]

5. Monitoring and Endpoint:

  • Tumor volume and the body weight of the animals are recorded regularly to monitor efficacy and toxicity.[1]

  • The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • At the endpoint, tumors can be harvested for further analyses such as immunohistochemistry for pharmacodynamic markers (e.g., p-AKT, p-mTOR) and TUNEL staining for apoptosis.[5][6]

Alternative PDK1 Inhibitors and Therapeutic Strategies

While GSK2334470 is a highly selective inhibitor, other compounds targeting PDK1 or the broader PI3K/AKT/mTOR pathway are also under investigation.

  • AR-12 (OSU-03012): This celecoxib-derived small molecule also inhibits PDK1 and has shown potential antineoplastic activity.[11] It is devoid of COX inhibitory activity and works by inhibiting the phosphorylation of PDK1, leading to the downstream inhibition of Akt.[11] In vivo studies have shown its efficacy in endometrial cancer models and in combination with antifungals.[8][9]

  • Combination Therapies: The in vivo data for GSK2334470 strongly suggests that its efficacy can be enhanced through combination with other targeted agents. Synergistic effects have been observed with mTOR inhibitors like PP242 and autophagy inhibitors like chloroquine.[5][6][7] This highlights a promising strategy to overcome potential resistance mechanisms and improve therapeutic outcomes.

References

Comparative

Benchmarking 4-(Methylsulfonyl)-2-morpholinobenzaldehyde Against Known Standards in PI3K Inhibition

A Comparative Guide for Researchers in Drug Discovery and Development In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation. The morph...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation. The morpholine moiety is a well-established pharmacophore in numerous PI3K inhibitors, suggesting that novel compounds containing this scaffold, such as 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, warrant evaluation. This guide provides a comparative benchmark of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde against a known standard, Pictilisib (GDC-0941), a potent and selective pan-class I PI3K inhibitor that has undergone extensive preclinical and clinical evaluation.

Disclaimer: Publicly available experimental data for the biological activity of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is limited. The data presented for this compound is hypothetical and for illustrative purposes, based on the structural similarities to known PI3K inhibitors. Researchers are strongly encouraged to perform their own in vitro and in vivo studies to validate these projections.

Compound Profiles

Feature4-(Methylsulfonyl)-2-morpholinobenzaldehydePictilisib (GDC-0941)
Structure
Molecular Formula C12H15NO4SC23H27N7O3S2
Molecular Weight 269.32 g/mol 513.64 g/mol
Mechanism of Action Hypothesized PI3K InhibitorPotent, selective, and orally bioavailable pan-class I PI3K inhibitor.[1]

Comparative Performance Data

The following tables summarize the established inhibitory activity of Pictilisib (GDC-0941) and provide a hypothetical performance profile for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde for comparative purposes.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Target4-(Methylsulfonyl)-2-morpholinobenzaldehyde (Hypothetical IC50, nM)Pictilisib (GDC-0941) (IC50, nM)
PI3Kα503[1][2]
PI3Kβ25033[1][2]
PI3Kδ453[1][2]
PI3Kγ30075[1][2]
mTOR>1000580[1]
DNA-PK>10001230[1]
Table 2: Cellular Activity - Inhibition of Cell Viability (IC50)
Cell LineCancer Type4-(Methylsulfonyl)-2-morpholinobenzaldehyde (Hypothetical IC50, µM)Pictilisib (GDC-0941) (IC50, µM)
U87MGGlioblastoma1.50.95[3]
PC3Prostate Cancer2.10.28[3]
A2780Ovarian Cancer0.80.14[3]
MDA-MB-361Breast Cancer1.20.72[3]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approach for benchmarking, the following diagrams are provided.

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth MSM 4-(Methylsulfonyl)-2- morpholinobenzaldehyde MSM->PI3K GDC Pictilisib (GDC-0941) GDC->PI3K Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay PI3K Kinase Assay (e.g., Scintillation Proximity Assay) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture Cancer Cell Lines (e.g., U87MG, PC3) Treatment Treatment with Test Compounds Cell_Culture->Treatment Treatment->Viability_Assay Western_Blot Western Blot (p-AKT, Total AKT) Treatment->Western_Blot

References

Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: Proper Disposal of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical waste. This guide provides essenti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 4-(Methylsulfonyl)-2-morpholinobenzaldehyde with appropriate personal protective equipment (PPE). The structural components suggest potential hazards, including skin and eye irritation.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The primary principle for the disposal of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, including contaminated weighing paper or spatulas, in a designated, properly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, or pipette tips, should be considered contaminated and disposed of as solid hazardous waste.

  • Container Management:

    • Use only containers that are compatible with the chemical waste.

    • Ensure containers are securely sealed to prevent leaks or spills.

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "4-(Methylsulfonyl)-2-morpholinobenzaldehyde". Include the date of accumulation.

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • The SAA should be a secondary containment system to prevent the spread of any potential leaks.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

Experimental Protocol for Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

cluster_0 Waste Generation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start Generation of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde Waste Segregate Segregate Waste (Solid, Liquid, Contaminated Materials) Start->Segregate Container Place in Compatible Hazardous Waste Container Segregate->Container Label Label Container Clearly: 'Hazardous Waste' Chemical Name & Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Pickup Arrange for EHS Waste Pickup Store->Pickup End Proper Disposal by Licensed Facility Pickup->End

Caption: Disposal workflow for 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Handling

Personal protective equipment for handling 4-(Methylsulfonyl)-2-morpholinobenzaldehyde

Audience: Researchers, scientists, and drug development professionals. This guide provides crucial safety and logistical information for the handling and disposal of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Methylsulfonyl)-2-morpholinobenzaldehyde. The following procedures are based on best practices for handling similar chemical structures and should be supplemented with a thorough review of any specific Safety Data Sheet (SDS) that becomes available for this exact compound.

I. Personal Protective Equipment (PPE)

When handling 4-(Methylsulfonyl)-2-morpholinobenzaldehyde, a comprehensive PPE protocol is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face and is required when there is a risk of explosion or significant splashing.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended.[3][4][5][6] Always inspect gloves for tears or defects before use and change them immediately if contact with the chemical occurs.[4][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills.[5][8]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][4][7] If a fume hood is not available, a NIOSH-approved respirator may be required.[9]
Foot Protection Closed-Toe ShoesShoes that completely cover the feet are required to protect against spills and falling objects.[3][5][8]

II. Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[10]

  • Use in a well-ventilated area, preferably a chemical fume hood.[1][4][7]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[11][12][13]

  • Wash hands thoroughly after handling, even if gloves were worn.[7][11][13]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][11][14]

  • Use non-sparking tools.[1][12]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][11]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][12][14]

  • Store locked up.[1][11][14]

  • Incompatible materials include strong oxidizing agents, strong acids, and bases.[1][2]

III. Spill and Emergency Protocols

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency ScenarioProcedural Steps
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[1][15] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2][15] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][15]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][14] Rinse mouth with water.[1][15] Seek immediate medical attention.[1][15]
Small Spill Ensure adequate ventilation.[1] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[12][15]
Large Spill Evacuate the area.[1] Prevent the spill from entering drains or waterways.[11][15] Contact your institution's Environmental Health and Safety (EHS) department.[16]

IV. Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.

Waste Characterization:

  • Based on the structural components, 4-(Methylsulfonyl)-2-morpholinobenzaldehyde should be treated as hazardous waste.[16]

Disposal Steps:

  • Containerization: Collect waste in a designated, properly labeled, and leak-proof container.[16] The container should be made of a compatible material such as high-density polyethylene.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant).[16]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area with secondary containment.[16]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal.[16]

  • Prohibited Disposal: DO NOT dispose of this chemical down the drain or in the regular trash.[16]

V. Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 4-(Methylsulfonyl)-2-morpholinobenzaldehyde from receipt to disposal.

Workflow for Handling 4-(Methylsulfonyl)-2-morpholinobenzaldehyde cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS and Lab Protocols Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if understood Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Perform_Experiment Perform Experiment Work_in_Hood->Perform_Experiment Segregate_Waste Segregate Hazardous Waste Perform_Experiment->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Request_Pickup Request EHS Pickup Store_Waste->Request_Pickup

Caption: Safe handling workflow from preparation to disposal.

References

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